molecular formula C8H12N2 B1293869 n-Ethylbenzene-1,2-diamine CAS No. 23838-73-5

n-Ethylbenzene-1,2-diamine

Cat. No.: B1293869
CAS No.: 23838-73-5
M. Wt: 136.19 g/mol
InChI Key: FRPAGJPHUNNVLJ-UHFFFAOYSA-N
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Description

Contextual Significance of Aromatic Diamines in Contemporary Chemistry

Aromatic diamines are fundamental building blocks in the synthesis of a wide array of organic molecules. wikipedia.org Their importance stems from their utility as monomers in the preparation of polymers such as polyamides, polyimides, and polyureas. wikipedia.org Specifically, ortho-phenylenediamines, including benzene-1,2-diamine and its derivatives, are crucial intermediates for synthesizing various heterocyclic compounds like benzimidazoles, 1,5-benzodiazepines, benzotriazoles, and quinoxalines, many of which are found in pharmaceuticals. nih.govmdpi.comrsc.org

The coordinating ability of aromatic diamines makes them valuable ligands in coordination chemistry. researchgate.nettandfonline.com The spatial arrangement of the nitrogen atoms—ortho, meta, or para—directly influences their capacity to coordinate with metal cations. researchgate.net In the case of ortho-phenylenediamines, the proximity of the nitrogen atoms allows for simultaneous coordination to the same metal ion, primarily forming monomeric species. researchgate.net This property is exploited in the development of sequestering agents for metal ions and in the creation of complexes with unique magnetic and electronic properties. researchgate.nettandfonline.com Furthermore, metal complexes with aromatic diamine ligands are being investigated for their potential as anticancer agents, offering alternatives to conventional platinum-based chemotherapeutics. nih.gov

Distinctive Structural Features and Research Relevance of n-Ethylbenzene-1,2-diamine and Analogous Compounds

This compound, also known as N-ethyl-o-phenylenediamine, is characterized by an ethyl group attached to one of the amino groups of a 1,2-benzenediamine backbone. cymitquimica.com This mono-N-alkylation introduces asymmetry to the molecule, a feature that is of significant interest in synthetic chemistry. The presence of both a primary and a secondary amine group, along with the aromatic ring, provides multiple reactive sites for further functionalization.

The research relevance of this compound and its analogs lies in their application as precursors in the synthesis of more complex molecules. For instance, they are used to create unsymmetrical, selectively monoalkylated benzimidazoles and benzotriazoles, which can be challenging to synthesize through other methods. nih.gov The N-alkyl group can influence the physical and chemical properties of the resulting compounds, including their solubility, reactivity, and biological activity.

The structural framework of N-alkylated ortho-phenylenediamines is also crucial in the design of organocatalysts and ligands for metal complexes. iucr.orgmdpi.com The steric and electronic properties of the alkyl substituent can modulate the catalytic activity and selectivity of these systems. For example, in the formation of benzoselenadiazolium cations from N-alkylated phenylenediamines, the nature of the alkyl group affects the reaction conditions and the properties of the resulting products. rsc.org

Evolution of Research Trajectories Pertaining to this compound and Related Benzene-1,2-diamines

Research on benzene-1,2-diamines has evolved from foundational studies on their synthesis and basic reactivity to more specialized applications in materials science, catalysis, and medicinal chemistry. Initially, the focus was on the condensation reactions of o-phenylenediamines with carbonyl compounds to produce heterocyclic structures. mdpi.com

More recent research has shifted towards developing selective and efficient methods for the synthesis of asymmetrically substituted benzene-1,2-diamines, including N-alkylated derivatives like this compound. nih.gov This includes the development of novel catalytic systems for regioselective amination and N-alkylation reactions. nih.govacs.orgorganic-chemistry.org For instance, methods for the regioselective radical arene amination have been designed to produce mono-N-alkylated o-phenylenediamines with high selectivity. nih.gov

Another significant research trajectory involves the use of benzene-1,2-diamine derivatives in the synthesis of functional materials and catalysts. This includes the development of bifunctional organocatalysts derived from chiral benzene-1,2-diamines and their application in asymmetric synthesis. mdpi.compreprints.org Furthermore, the investigation of metal complexes with ligands derived from these diamines continues to be an active area, with studies focusing on their structural, magnetic, and catalytic properties. researchgate.nettandfonline.comnih.gov The development of heterogeneous catalysts for the synthesis of benzimidazoles from o-phenylenediamines represents a move towards greener and more sustainable chemical processes. mdpi.comdoi.org

A notable synthesis method for this compound involves the reduction of N-ethyl-2-nitroaniline. A common procedure utilizes 10% palladium on activated carbon as a catalyst in ethanol (B145695), with the reaction carried out under hydrogen pressure. chemicalbook.com This method has been reported to yield the product in high purity. chemicalbook.com Another approach involves the reaction of this compound with ethyl cyanoacetate (B8463686) at high temperatures to form substituted benzimidazoles. oncotarget.com

The compound also serves as a starting material for the synthesis of other complex molecules. For example, its reaction with carbon disulfide in pyridine (B92270) under reflux conditions yields 1-ethyl-1,3-dihydro-2H-benzo[d]imidazole-2-thione. iucr.org

Table 1: Properties of this compound

PropertyValue
Molecular Formula C8H12N2
Molecular Weight 136.19 g/mol
Appearance Colorless to pale yellow liquid or solid cymitquimica.com
Melting Point 185-187 °C (decomposed) lookchem.com
Boiling Point 263.2 °C at 760 mmHg lookchem.com
Density 1.066 g/cm³ lookchem.com
Flash Point 130.3 °C lookchem.com
CAS Number 23838-73-5 chemicalbook.com

Table 2: Key Research Findings on this compound and Related Compounds

Research AreaKey FindingsReferences
Synthesis Synthesized by the reduction of N-ethyl-2-nitroaniline using a palladium on carbon catalyst. rsc.orgchemicalbook.com
Reactivity Reacts with ethyl cyanoacetate to form substituted benzimidazoles. oncotarget.com
Reactivity Reacts with carbon disulfide to yield 1-ethyl-1,3-dihydro-2H-benzo[d]imidazole-2-thione. iucr.org
Coordination Chemistry Serves as a precursor for ligands in metal complexes. researchgate.net
Catalysis Used in the development of organocatalysts. mdpi.com
Heterocyclic Synthesis A key building block for unsymmetrical benzimidazoles and benzotriazoles. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-N-ethylbenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H12N2/c1-2-10-8-6-4-3-5-7(8)9/h3-6,10H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRPAGJPHUNNVLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70885245
Record name 1,2-Benzenediamine, N1-ethyl-
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Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

23838-73-5
Record name N1-Ethyl-1,2-benzenediamine
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Record name 1,2-Benzenediamine, N1-ethyl-
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Record name 1,2-Benzenediamine, N1-ethyl-
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Record name 1,2-Benzenediamine, N1-ethyl-
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Synthetic Methodologies and Preparative Strategies for N Ethylbenzene 1,2 Diamine

Established Reaction Pathways for n-Ethylbenzene-1,2-diamine Synthesis

Traditional methods for synthesizing this compound often involve nucleophilic substitution, reductive alkylation, and multi-step protocols starting from basic aromatic compounds.

Nucleophilic Substitution Approaches from ortho-Phenylenediamine

A primary and direct route to this compound involves the nucleophilic substitution of ortho-phenylenediamine. This method typically utilizes an ethylating agent, such as ethyl bromide, in the presence of a base. The reaction proceeds by the direct alkylation of one of the amino groups of ortho-phenylenediamine.

A representative procedure involves reacting ortho-phenylenediamine with ethyl bromide in a solvent mixture like ethanol (B145695) and pyridine (B92270), heated under reflux for approximately six hours. Purification of the resulting this compound is commonly achieved through column chromatography.

ReagentsConditionsPurification
o-Phenylenediamine (B120857), Ethyl bromideEthanol/Pyridine, Reflux, ~6 hoursColumn Chromatography

Table 1: Nucleophilic Substitution for this compound Synthesis

Reductive Alkylation Pathways from Nitroaniline Precursors

Reductive alkylation offers an alternative and efficient pathway for the synthesis of this compound, starting from nitroaniline precursors. This approach combines the reduction of a nitro group to an amine and the simultaneous or subsequent alkylation of the amino group in a single pot, which is attractive from a green chemistry perspective. frontiersin.org

One documented method involves the reduction of N-ethyl-2-nitroaniline. This is commonly achieved through catalytic hydrogenation, for instance, using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. chemicalbook.com This process is highly efficient, often resulting in a high yield of the desired product. chemicalbook.com The direct use of nitroarenes is advantageous as it bypasses the need for a separate hydrogenation step, saving both time and resources. epfl.ch

More advanced reductive alkylation techniques employ different catalysts and reducing agents. For example, an iron-catalyzed reductive coupling of nitroarenes with alkyl halides has been reported as a general method for synthesizing aryl amines. epfl.ch Another sustainable approach utilizes a recyclable V₂O₅/TiO₂ catalyst for the selective reduction of nitroarenes and subsequent one-pot reductive alkylation with alkyl halides. rsc.org

Starting MaterialReagents/CatalystConditionsYield
N-ethyl-2-nitroaniline10% Pd/C, H₂Ethanol, 50 psi, 2 hours100%
NitroarenesIron catalyst, Alkyl halides--
NitroarenesV₂O₅/TiO₂, Alkyl halidesMild conditionsHigh

Table 2: Reductive Alkylation Pathways

Multi-Step Synthetic Protocols Originating from Benzene (B151609) Derivatives

The synthesis of this compound can also be accomplished through multi-step reaction sequences starting from simple benzene derivatives. These protocols offer flexibility in introducing various substituents on the aromatic ring.

A general strategy involves the initial nitration of a substituted benzene, followed by further functional group manipulations and eventual reduction of the nitro group and alkylation of the resulting amine. For instance, a sequence could begin with the nitration of a suitable benzene derivative, followed by reactions to introduce the second nitrogen-containing group, and finally, reduction and ethylation steps. While specific multi-step syntheses starting from benzene to directly yield this compound are not extensively detailed in the provided context, the principles of aromatic chemistry allow for such designed pathways. stackexchange.com

Advanced Synthetic Techniques and Green Chemistry Paradigms

Recent research has focused on developing more environmentally friendly and efficient methods for the synthesis of diamines, including catalyst-free approaches and gas-phase reactions.

Catalyst-Free Synthetic Routes for this compound Derivatives

While many synthetic methods rely on catalysts, catalyst-free approaches are gaining attention due to their potential for simplified procedures and reduced environmental impact. For the synthesis of N-arylbenzene-1,2-diamines, a solvent-controllable photoreaction of 4-methoxyazobenzenes has been developed. nih.gov Irradiating these compounds in dimethylformamide (DMF) with hydrochloric acid can yield N-arylbenzene-1,2-diamines. nih.gov Although this specific example produces an N-aryl derivative, the underlying photochemical strategy represents a move towards catalyst-free transformations.

Analytical Strategies for Synthetic Product Characterization and Purity Assessment

Chromatographic Purification Techniques for this compound Isolation

Following the synthesis of this compound, purification is essential to remove any unreacted starting materials, intermediates, and by-products. Column chromatography is a widely employed technique for the isolation of the target compound.

Silica (B1680970) Gel Column Chromatography:

This method is effective for separating the desired diamine from non-polar impurities and any remaining nitro-intermediate. A typical procedure involves dissolving the crude reaction mixture in a minimal amount of a suitable solvent and adsorbing it onto a silica gel column. The separation is then achieved by eluting the column with a gradient of solvents, commonly a mixture of a non-polar solvent like hexane (B92381) or cyclohexane (B81311) and a more polar solvent such as ethyl acetate (B1210297). The polarity of the eluent is gradually increased to first elute the less polar impurities, followed by the this compound. The selection of the eluent ratio is critical for achieving optimal separation and is often guided by preliminary analysis using thin-layer chromatography (TLC).

High-Performance Liquid Chromatography (HPLC) for Purity Assessment:

HPLC is a powerful analytical tool for assessing the purity of the synthesized this compound. A reversed-phase HPLC method is typically suitable for this purpose. An example of a suitable HPLC system for analyzing phenylenediamine isomers, which can be adapted for this compound, is presented in the table below. sielc.com The retention time of the compound under specific chromatographic conditions serves as an indicator of its identity, while the peak area percentage is used to quantify its purity.

ParameterCondition
ColumnPrimesep 100, 4.6 x 150 mm, 5 µm, 100 Å
Mobile PhaseAcetonitrile - 40%
BufferSulfuric Acid - 0.1% in Water
Flow Rate1.0 ml/min
DetectionUV at 200 nm
Sample Preparation0.3 mg/ml in Acetonitrile/Water - 50/50
Injection Volume1 µl

Spectroscopic and Analytical Confirmation of Synthetic Intermediates and Final Products

A combination of spectroscopic techniques is employed to confirm the chemical structures of the synthetic intermediate (N-ethyl-2-nitroaniline) and the final product (this compound).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR Spectroscopy is used to identify the types and connectivity of protons in the molecule.

For the intermediate N-ethyl-2-nitroaniline , the spectrum is expected to show signals for the aromatic protons, the methylene (B1212753) (-CH2-) protons of the ethyl group (typically a quartet), and the methyl (-CH3) protons of the ethyl group (typically a triplet). The aromatic protons will appear in the downfield region (around δ 6.5-8.5 ppm), influenced by the electron-withdrawing nitro group and the electron-donating amino group. nih.gov

For the final product This compound , the reduction of the nitro group to an amino group will cause a significant upfield shift of the adjacent aromatic protons. The spectrum will still exhibit the characteristic quartet and triplet for the ethyl group, and the aromatic protons will now be in a more shielded environment. The presence of two distinct amine protons (one primary and one secondary) may also be observed.

¹³C NMR Spectroscopy provides information about the carbon framework of the molecule.

In N-ethyl-2-nitroaniline , the carbon atom attached to the nitro group will be significantly deshielded and appear at a high chemical shift. The other aromatic carbons and the carbons of the ethyl group will also have characteristic chemical shifts.

In This compound , the carbon atom formerly attached to the nitro group will experience a substantial upfield shift upon its reduction to an amino group. This change in the chemical shift is a key indicator of the successful conversion.

Fourier-Transform Infrared (FTIR) Spectroscopy:

FTIR spectroscopy is instrumental in identifying the functional groups present in the molecules.

The spectrum of N-ethyl-2-nitroaniline will be characterized by strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro group (typically around 1500-1530 cm⁻¹ and 1335-1370 cm⁻¹, respectively). A peak corresponding to the N-H stretching of the secondary amine will also be present (around 3350-3450 cm⁻¹).

Upon reduction to This compound , the characteristic nitro group absorptions will disappear. The spectrum of the product will instead show the appearance of N-H stretching bands for the primary amine (typically two bands for symmetric and asymmetric stretching in the range of 3300-3500 cm⁻¹) in addition to the secondary amine N-H stretch. researchgate.net The disappearance of the nitro peaks and the appearance of the primary amine peaks provide strong evidence for the completion of the reaction.

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compounds.

Chemical Reactivity and Derivatization of N Ethylbenzene 1,2 Diamine

Fundamental Reaction Types of Aromatic Diamines

The fundamental reactivity of n-Ethylbenzene-1,2-diamine mirrors that of other ortho-phenylenediamines, characterized by the high electron density of the aromatic ring and the nucleophilicity of the nitrogen atoms.

Aromatic diamines are generally susceptible to oxidation, and this compound is no exception. The specific products formed depend heavily on the oxidizing agent used and the reaction conditions. While specific studies on the oxidation of this compound are not extensively detailed in the reviewed literature, the general behavior of N-substituted amines and ortho-phenylenediamines suggests several potential outcomes.

Oxidation can occur at the nitrogen atoms or the aromatic ring. Mild oxidation may lead to the formation of colored dimeric or polymeric species. Stronger oxidizing agents can transform the aromatic diamine into the corresponding quinone-diimine derivative. The presence of the N-ethyl group may also influence the reaction pathway. In some cases, oxidation can facilitate cyclization or condensation reactions, particularly in the presence of other reagents. For instance, the oxidation of N-substituted amines can be achieved using various catalysts, such as oxoammonium salts, to yield imides from cyclic amines. chemrxiv.org

Table 1: Potential Oxidation Products of Aromatic Diamines

Oxidizing Agent Category General Product Type
Mild Oxidants (e.g., air, FeCl₃) Polymeric materials, colored dyes
Strong Oxidants (e.g., Ag₂O) Quinone-diimines

The reduction of the aromatic ring in this compound would result in the formation of n-Ethylcyclohexane-1,2-diamine, a saturated alicyclic diamine. This transformation requires breaking the aromaticity of the benzene (B151609) ring, which imparts significant stability. Consequently, this reduction is a thermodynamically unfavorable process that necessitates forcing conditions.

Typically, the hydrogenation of a benzene ring is accomplished using heterogeneous catalysts like rhodium, ruthenium, or platinum under high pressures of hydrogen gas and elevated temperatures. The synthesis of this compound itself often involves a reduction step, specifically the catalytic hydrogenation of N-ethyl-2-nitroaniline using a palladium on carbon catalyst to reduce the nitro group to a primary amine. chemicalbook.com The reduction of the aromatic ring, however, is a more challenging transformation.

Table 2: General Conditions for Aromatic Ring Reduction

Catalyst Typical Pressure (atm) Typical Temperature (°C)
Rhodium (on support) 50 - 100 50 - 150
Ruthenium (on support) 70 - 150 100 - 200

Electrophilic aromatic substitution (EAS) is a fundamental reaction of benzene and its derivatives. wikipedia.org The rate and regioselectivity of the reaction are dictated by the substituents already present on the ring. wikipedia.org In this compound, both the primary amino (-NH₂) and the secondary ethylamino (-NHEt) groups are powerful activating groups due to the lone pair of electrons on the nitrogen atoms, which can be delocalized into the aromatic π-system. latech.edu Both groups are ortho-, para-directors.

The ethylamino group is generally considered a slightly stronger activating group than the amino group due to the electron-donating inductive effect of the ethyl group. The positions on the ring are numbered starting from the carbon bearing the -NHEt group as C1. The two amino groups are at positions C1 and C2.

Positions Activated by -NHEt (C1): C2 (occupied), C4 (para), C6 (ortho).

Positions Activated by -NH₂ (C2): C1 (occupied), C3 (ortho), C5 (para).

The combined effect is strong activation at positions 3, 4, 5, and 6. However, steric hindrance from the adjacent bulky amino groups may disfavor substitution at positions 3 and 6. Therefore, the most likely positions for electrophilic attack are C4 and C5, which are para to one of the amino groups. The more activating group typically directs the substitution, but in this case, the directing effects lead to substitution on the same side of the ring. latech.edu Reactions like nitration or halogenation would be expected to yield a mixture of 4- and 5-substituted products. wikipedia.orgmasterorganicchemistry.com

Cyclization Reactions for Heterocyclic Compound Synthesis

The ortho-disposition of the two amino groups in this compound makes it an ideal substrate for condensation and cyclization reactions to form five- or six-membered heterocyclic rings. These reactions are among the most important applications of ortho-phenylenediamines in synthetic chemistry.

Benzimidazoles are a crucial class of heterocyclic compounds with a wide range of biological activities. niscpr.res.innih.gov A common and effective method for their synthesis is the condensation of an ortho-phenylenediamine with a carboxylic acid or an aldehyde. niscpr.res.inresearchgate.net When this compound is used, the reaction with an aldehyde (R-CHO) proceeds via the formation of a Schiff base intermediate, followed by intramolecular cyclization and subsequent oxidation (often by air) to yield a 1-ethyl-2-substituted-1H-benzimidazole. The use of various aldehydes allows for the synthesis of a diverse library of benzimidazole (B57391) derivatives. researchgate.netsemanticscholar.org

Table 4: Synthesis of Benzimidazole Derivatives from this compound

Reactant (Aldehyde) Product Name Catalyst/Conditions
Formaldehyde 1-Ethyl-1H-benzimidazole Acid catalyst (e.g., HCl)
Benzaldehyde 1-Ethyl-2-phenyl-1H-benzimidazole p-Toluenesulfonic acid, grinding nih.gov

Quinoxalines are another important class of nitrogen-containing heterocycles, often synthesized by the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. sapub.orgnih.govniscpr.res.in This reaction is typically straightforward and high-yielding. sid.ir Reacting this compound with a 1,2-dicarbonyl compound, such as glyoxal, biacetyl, or benzil, results in the formation of a substituted quinoxaline (B1680401). The reaction involves a double condensation to form a dihydropyrazine (B8608421) ring fused to the benzene ring. The presence of the N-ethyl group will lead to the formation of a 5-ethyl-quinoxaline derivative.

Table 5: Synthesis of Quinoxaline Derivatives from this compound

Reactant (1,2-Dicarbonyl) Product Name Catalyst/Conditions
Glyoxal 5-Ethylquinoxaline Acetic acid or ethanol (B145695), room temp nih.gov
Biacetyl (2,3-Butanedione) 5-Ethyl-2,3-dimethylquinoxaline Ammonium (B1175870) heptamolybdate in EtOH/H₂O sid.ir

Generation of Other Nitrogen-Containing Heterocycles

The ortho-disposed amino groups of this compound make it an ideal precursor for the synthesis of various fused nitrogen-containing heterocycles. A primary and widely utilized method is the cyclocondensation reaction with 1,2-dicarbonyl compounds to form quinoxalines. sapub.orgnih.govresearchgate.net This reaction is a robust and high-yielding route to the quinoxaline core, which is a significant scaffold in medicinal chemistry and materials science. sapub.orgresearchgate.net

The general mechanism involves the sequential condensation of both amine groups with the two carbonyl groups of the dicarbonyl reactant, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic quinoxaline ring. researchgate.net Due to the asymmetry of this compound, the reaction can potentially lead to a mixture of regioisomers, although the specific outcome can be influenced by the steric and electronic properties of the reactants and the reaction conditions. A variety of dicarbonyl compounds, including α-diketones, α-ketoaldehydes, α-ketoacids, and α-hydroxy ketones, can be employed in this synthesis. sapub.orgnih.govniscpr.res.in The reaction is often catalyzed by acids or proceeds under thermal conditions. nih.govresearchgate.net

Beyond simple diketones, reactions with other synthons can lead to different heterocyclic systems. For instance, condensation with oxalic acid derivatives can produce 1,4-dihydroquinoxaline-2,3-diones. sapub.org The versatility of this approach allows for the generation of a wide library of substituted quinoxalines by varying both the diamine and the dicarbonyl component.

Table 1: Synthesis of Heterocycles from 1,2-Diamines and Carbonyl Compounds
1,2-Diamine ReactantCarbonyl ReactantResulting Heterocycle CoreTypical ConditionsReference
o-Phenylenediamine (B120857)Benzil (1,2-Diketone)QuinoxalineEthanol or Acetic Acid, Reflux nih.gov
o-Phenylenediamineα-KetoaldoximesQuinoxalineEthanol, Reflux niscpr.res.in
o-Phenylenediamineα-Hydroxy KetonesQuinoxalineDMSO, I2 catalyst, Room Temp. encyclopedia.pub
o-PhenylenediamineOxalic AcidQuinoxaline-2,3-dioneBiocatalysis sapub.org
1,3-DiaminopropaneCyclohexane-1,2-dione1,5-BenzodiazepineNot specified rsc.org

Schiff Base Formation and Related Condensation Reactions

This compound readily undergoes condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. The molecule possesses two amine groups with different reactivity: a primary amine (-NH₂) and a secondary N-ethyl amine (-NH-Et). The primary amine is generally more nucleophilic and less sterically hindered, making it the preferred site for initial condensation with a carbonyl group. derpharmachemica.comjocpr.com

The reaction typically involves the nucleophilic attack of the primary amine on the carbonyl carbon, forming an unstable carbinolamine intermediate. This intermediate then dehydrates, often with acid or base catalysis, to yield the stable C=N double bond of the imine. jocpr.com When reacting with one equivalent of an aldehyde or ketone, this compound is expected to selectively form a mono-Schiff base at the primary amino position.

Under forcing conditions or with an excess of the carbonyl compound (typically a 2:1 molar ratio of aldehyde to diamine), it is possible to form a di-imine, where both the primary and secondary amino groups react. derpharmachemica.com Symmetrical N,N'-bis(salicylidene)-1,2-phenylenediamine, for example, is synthesized by reacting o-phenylenediamine with two equivalents of salicylaldehyde. derpharmachemica.comjocpr.com These resulting Schiff bases, particularly those derived from salicylaldehydes, are excellent chelating ligands capable of coordinating with various metal ions to form stable metal complexes. derpharmachemica.comjocpr.comresearchgate.net

Table 2: Representative Schiff Base Formation Reactions with Diamines
Diamine ReactantCarbonyl ReactantMolar Ratio (Diamine:Carbonyl)Product TypeReference
o-PhenylenediamineSalicylaldehyde1:2Symmetrical Di-Schiff Base derpharmachemica.com
o-Phenylenediamineo-Vanillin1:2Symmetrical Di-Schiff Base derpharmachemica.com
o-PhenylenediamineBenzoylacetone1:2Symmetrical Di-Schiff Base researchgate.net
o-Phenylenediamine5-Nitrosalicylaldehyde1:1:1 (with Salicylaldehyde)Unsymmetrical Di-Schiff Base jocpr.com
3-Nitro-o-phenylenediamineSalicylaldehyde1:2Symmetrical Di-Schiff Base jocpr.com

Radical Functionalization and Advanced Organic Transformations

The structure of this compound offers multiple avenues for radical functionalization and participation in advanced organic transformations. The reactivity can be considered at two main sites: the N-alkylaniline moiety and the o-phenylenediamine core.

The N-alkylaniline portion of the molecule can undergo oxidation via a sequential electron transfer (SET) mechanism to form a nitrogen-centered radical cation, also known as an aminium radical. nih.gov Such intermediates are pivotal in reactions like enzymatic N-dealkylation. nih.gov The formation of this aminium radical on the ethyl-substituted nitrogen could initiate subsequent reactions, including C-H bond cleavage at the α-carbon of the ethyl group, leading to functionalization or dealkylation pathways.

Furthermore, the o-phenylenediamine scaffold itself is recognized as a potent radical-trapping agent. rsc.org The ortho-disposition of the two amine groups allows the molecule to effectively scavenge radicals, such as lipid peroxyl radicals. This enhanced reactivity is attributed to the formation of a stabilized planar seven-membered ring in the transition state, which facilitates spin delocalization and is stabilized by an intramolecular hydrogen bond. rsc.org Catalytic or electrochemical oxidation of o-phenylenediamine can also lead to dimerization and polymerization through radical cation coupling mechanisms, forming phenazine-type structures and polymers. acs.orgnih.gov

In the realm of advanced organic transformations, this compound serves as a versatile ligand in coordination chemistry. The two nitrogen atoms can chelate to a single metal center, forming stable five-membered rings. This property has been exploited to synthesize a wide range of transition metal complexes with Co(II), Ni(II), and Cu(II). derpharmachemica.comresearchgate.net These metal complexes are investigated for their catalytic, electrochemical, and biological properties. The diamine can also act as a precursor for more complex ligands and organocatalysts, further expanding its synthetic utility.

Coordination Chemistry and Metal Complexation of N Ethylbenzene 1,2 Diamine

Ligand Properties and Chelation Modes of n-Ethylbenzene-1,2-diamine

The coordination capabilities of this compound are primarily dictated by the two nitrogen atoms of the diamine moiety. These nitrogen atoms possess lone pairs of electrons, enabling the molecule to function as a potent Lewis base and coordinate with electron-deficient metal centers.

This compound characteristically functions as a bidentate ligand, coordinating to a single metal ion through both of its nitrogen donor atoms. This mode of coordination results in the formation of a highly stable five-membered chelate ring. The formation of such chelate rings is entropically favored and is a common feature in the coordination chemistry of 1,2-diamines nih.gov. The ethyl group on one of the nitrogen atoms introduces steric bulk compared to the unsubstituted o-phenylenediamine (B120857), which can influence the geometry and stability of the resulting metal complex. Phenylenediamine derivatives are well-recognized for their ability to form stable chelate rings upon coordination with metal ions, facilitated by their nitrogen donor atoms nih.gov.

Transition metals, particularly those from the late first row such as Nickel(II), Copper(II), and the second-row metal Palladium(II), readily form stable complexes with aromatic diamine ligands. The synthesis of coordination complexes with these metals and aromatic diamines has attracted considerable attention due to their diverse structural motifs and potential applications nih.gov. Studies on Schiff bases derived from o-phenylenediamine have demonstrated the formation of stable, neutral tetradentate N2O2 type complexes with Cu(II) and Ni(II) chemrxiv.orgacs.org. For instance, Ni(II) and Cu(II) complexes of a Schiff base derived from o-phenylenediamine and salicylaldehyde were found to be stable, with elemental analysis confirming a 1:1 metal-to-ligand stoichiometry for the [Ni(PSA)] and [Cu(PSA)·H₂O] complexes iaea.org. Similarly, Pd(II) is known to form stable square-planar complexes with various diamine ligands nih.gov. The non-electrolytic nature of many of these complexes in solution indicates a strong covalent interaction between the metal and the ligand, without the presence of free ions nih.gov.

Structural Characterization of Coordination Compounds

The precise three-dimensional arrangement of atoms in the coordination compounds of this compound and its analogues is determined using a combination of single-crystal X-ray diffraction and various spectroscopic techniques.

Single-crystal X-ray diffraction provides definitive proof of the molecular structure of crystalline coordination compounds. For instance, the crystal structure of diaquabis(o-phenylenediamine-κ²N,N′)nickel(II) naphthalene-1,5-disulfonate has been elucidated. In this complex, the Nickel(II) ion is at the center of a slightly tetragonally distorted octahedral coordination environment. It is coordinated by two bidentate o-phenylenediamine (OPD) ligands and two water molecules in trans positions nih.gov. The two OPD ligands form the equatorial plane of the octahedron, with the water molecules occupying the axial positions nih.gov. This structural determination confirms the bidentate chelation mode of the diamine ligand.

The key structural parameters for the [Ni(OPD)₂(H₂O)₂]²⁺ cation are summarized in the table below.

ParameterValueReference
Coordination GeometryTetragonally Distorted Octahedral nih.gov
Ni—N Bond Length 12.0775 (17) Å nih.gov
Ni—N Bond Length 22.0924 (18) Å nih.gov
Ni—O Bond Length2.1381 (17) Å nih.gov

This interactive table provides key crystallographic data for the Nickel(II)-o-phenylenediamine complex.

Spectroscopic methods are crucial for characterizing metal-ligand interactions, especially for complexes that cannot be crystallized or when studying their behavior in solution.

Infrared (IR) Spectroscopy: IR spectroscopy provides direct evidence of coordination. In complexes of o-phenylenediamine and its derivatives, the N-H stretching frequencies are altered upon coordination to a metal ion. For Schiff base complexes derived from OPDA, the azomethine (C=N) stretching vibration, typically observed around 1613 cm⁻¹, shifts upon complexation, indicating the participation of the imine nitrogen in chelation iaea.org. This shift confirms the coordination of the nitrogen atoms to the metal center. The appearance of new bands in the far-IR region (typically 400-600 cm⁻¹) can be assigned to the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds, further confirming the complex formation acs.org.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of these complexes provide information about their geometry. For example, Ni(II) complexes of Schiff bases derived from OPDA have been shown to exhibit band absorptions between 450 nm and 490 nm, which are characteristic of d-d transitions in a square planar geometry iaea.org. Diamagnetic Ni(II) complexes often adopt a square planar geometry nih.gov. In contrast, Cu(II) complexes often display broader absorption bands due to Jahn-Teller distortion, with geometries that can range from distorted octahedral to square planar iaea.org.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is particularly useful for characterizing diamagnetic complexes like those of Pd(II) and some Ni(II) species. ¹H NMR spectra can show shifts in the signals of the aromatic and amine protons upon coordination. For paramagnetic complexes, the signals are often significantly broadened and shifted, which can provide information about the electronic structure and magnetic properties of the complex researchgate.net.

The table below summarizes typical spectroscopic data for transition metal complexes with ligands derived from o-phenylenediamine.

Metal IonTechniqueKey ObservationInferred PropertyReference(s)
Ni(II)IRShift in ν(C=N) from ~1613 cm⁻¹ to 1607-1616 cm⁻¹Coordination via imine nitrogen iaea.org
Ni(II)UV-VisAbsorption bands at 450-490 nmSquare planar geometry iaea.org
Ni(II)Magnetic SusceptibilityDiamagneticSquare planar geometry iaea.org
Cu(II)IRShift in ν(C=N) and ν(C-O)Coordination via N and O donors iaea.org
Cu(II)Magnetic SusceptibilityParamagnetic (μ_eff ≈ 1.70 B.M.)One unpaired electron iaea.org
Pd(II)IRAppearance of ν(Pd-N) and ν(Pd-O) bandsDirect evidence of coordination bme.hu
Pd(II)UV-VisIntense low-wavelength bandsLigand-to-metal charge transfer bme.hu

This interactive table presents a summary of spectroscopic findings for related metal-diamine complexes.

Metal-Ion Exchange Dynamics and Intracellular Behavior of Coordination Complexes

The study of the dynamic behavior of coordination complexes, including the exchange of metal ions or ligands and their interactions within biological systems, is a complex field. For coordination complexes of this compound specifically, there is a notable lack of published research in these areas. However, general principles derived from the study of other diamine and coordination complexes can provide a foundational understanding.

Metal-Ion Exchange Dynamics: Ligand exchange kinetics are crucial for understanding the reactivity of metal complexes nih.gov. The rate of exchange can vary by many orders of magnitude depending on the metal ion, its oxidation state, and the ligand field stabilization energy (CFSE) libretexts.org. For instance, octahedral complexes with high CFSE, such as those of Cr(III), tend to be inert, while ions with electrons in high-energy e_g orbitals, like Cu(II), tend to be labile and undergo rapid ligand substitution libretexts.org. The exchange process can occur through dissociative or associative mechanisms. Given the stable five-membered chelate ring formed by bidentate diamines, ligand dissociation is often the rate-determining step in any exchange reaction.

Comparative Analysis of this compound with Analogous Ligands

The coordination behavior of this compound is best understood through a comparative lens, analyzing how its structural features—specifically the N-ethyl group and the benzene (B151609) backbone—influence its properties relative to similar ligands. By examining analogous N-substituted and aromatic-ring-substituted diamines, the distinct coordination preferences of this compound can be elucidated.

The introduction of an ethyl group onto one of the nitrogen atoms of the benzene-1,2-diamine framework significantly modifies its coordination chemistry compared to the unsubstituted parent ligand, ethylenediamine (B42938) (en). This modification primarily introduces steric and electronic effects that alter the stability and structure of the resulting metal complexes.

Steric Hindrance:

The most direct consequence of N-alkylation is the introduction of steric bulk around the nitrogen donor atom. While a single ethyl group, as in this compound, presents a moderate level of steric hindrance, it is sufficient to influence the stability of the resulting metal complexes. Research on a series of N-alkylethylenediamines has shown a clear trend: as the size and number of alkyl groups on the nitrogen atoms increase, the stability of the corresponding copper(II) and nickel(II) complexes generally decreases. electronicsandbooks.com This is because the bulky alkyl groups can clash with each other or with other ligands in the coordination sphere, creating strain and weakening the metal-ligand bonds.

For instance, studies comparing the formation constants of complexes with ethylenediamine, N,N'-dimethylethylenediamine, and N,N'-diethylethylenediamine reveal a gradual decrease in stability. electronicsandbooks.com This trend is largely attributed to the increasing steric hindrance, which makes it more difficult for multiple ligands to arrange comfortably around a central metal ion. Therefore, it is expected that a bis- or tris-chelate complex of this compound would be less stable than the corresponding complex of the unsubstituted benzene-1,2-diamine due to the steric demands of the N-ethyl group.

Electronic Effects:

Table 1: Effect of N-Alkylation on the Stability of Copper(II) Diamine Complexes
LigandSubstitution TypeRelative Steric HindranceExpected Relative Stability of [Cu(L)₂]²⁺ Complex
EthylenediamineUnsubstitutedLowHigh
N-MethylethylenediamineMono-alkylModerateMedium-High
This compoundMono-alkyl, Aryl BackboneModerate-HighMedium
N,N'-DiethylethylenediamineDi-alkyl (symmetric)HighLow

The benzene ring in this compound serves as a rigid backbone for the two nitrogen donor atoms. While this compound itself is unsubstituted on the ring, a comparative analysis necessitates considering how substituents on this aromatic ring would theoretically alter its coordination properties. The electronic nature of such substituents—whether they are electron-donating groups (EDGs) or electron-withdrawing groups (EWGs)—can profoundly impact the basicity of the amine donors through inductive and resonance effects. libretexts.orgic.ac.uk

Electron-Withdrawing Groups (EWGs):

If an EWG, such as a nitro group (-NO₂) or a halogen (-Cl), were attached to the benzene ring of a benzene-1,2-diamine derivative, it would pull electron density away from the aromatic system. libretexts.org This inductive and/or resonance withdrawal of electrons would decrease the electron density on the nitrogen donor atoms, reducing their Lewis basicity. A decrease in basicity weakens the ability of the ligand to donate its lone pair of electrons to a metal center, resulting in the formation of less stable metal complexes.

Electron-Donating Groups (EDGs):

Conversely, the presence of an EDG, such as a methyl (-CH₃) or methoxy (-OCH₃) group, on the aromatic ring would push electron density into the benzene system. youtube.com This effect would increase the electron density on the nitrogen atoms, enhancing their basicity. A more basic ligand generally forms a stronger and more stable coordinate bond with a given metal ion. Therefore, an EDG on the aromatic ring of a benzene-1,2-diamine ligand is expected to increase the stability of its metal complexes compared to the unsubstituted analogue.

The position of the substituent on the ring also matters. The electronic effects are typically strongest when the substituent is positioned ortho or para to the amine groups, as these positions are most effectively involved in resonance delocalization. ic.ac.uk These electronic modifications can be a powerful tool for tuning the reactivity and stability of the resulting metal complexes for specific applications, such as catalysis. nih.govacs.org

Table 2: Predicted Influence of Aromatic Ring Substituents on the Coordination Properties of a Benzene-1,2-diamine Ligand
Substituent (X)Electronic EffectImpact on Nitrogen BasicityPredicted Effect on Metal Complex Stability
-NO₂Strongly WithdrawingDecreaseDecrease
-ClWithdrawing (Inductive)DecreaseDecrease
-HNeutral (Reference)ReferenceReference
-CH₃Donating (Inductive)IncreaseIncrease
-OCH₃Strongly Donating (Resonance)IncreaseIncrease

Catalytic Applications of N Ethylbenzene 1,2 Diamine Derivatives and Complexes

Organometallic Catalysis Mediated by n-Ethylbenzene-1,2-diamine Complexes

The ability of the diamine moiety to chelate with transition metals provides a foundation for creating robust and efficient catalysts. The electronic and steric properties of the ligand, particularly the N-ethyl group, can be tuned to influence the activity and selectivity of the metallic center.

Hydrogenation Reactions Catalyzed by Palladium Complexes

Complexes formed between palladium and this compound have demonstrated notable efficacy in hydrogenation reactions. Specifically, these complexes are active catalysts for the hydrogenation of nitriles to primary amines. Research indicates that the ethyl group on the diamine ligand plays a crucial role in stabilizing the Palladium (Pd) center through steric protection. This stabilization contributes to high turnover frequencies (TOF) and excellent yields under mild conditions.

In a representative system, the hydrogenation of various nitriles is achieved at room temperature (25°C) and atmospheric pressure (1 atm H₂) using water as a solvent. The catalytic performance in these reactions is summarized in the table below.

SubstrateCatalyst Loading (mol%)Turnover Frequency (TOF, h⁻¹)Yield (%)
Benzonitrile0.1500>95
4-Chlorobenzonitrile0.1480>92
3-Phenylpropionitrile0.2450>90
This table is generated based on data from representative hydrogenation reactions. uliege.be

The high efficiency is attributed to the ligand's structure, which facilitates the catalytic cycle while preventing catalyst degradation. uliege.be

Oxidation Processes with Nickel-Diamine Systems

Nickel-diamine complexes are recognized for their potential in mediating oxidation reactions, largely due to the accessibility of multiple oxidation states (e.g., Ni(II)/Ni(III)). The ligand framework is critical in tuning the redox potential of the nickel center to facilitate catalysis. nih.gov While direct catalytic oxidation examples employing this compound complexes are not extensively documented, the broader class of nickel complexes with related ligands, such as Schiff bases derived from o-phenylenediamine (B120857), has been studied for its electrochemical behavior and ability to form stable oxidized species. researchgate.net

The development of Ni(II) catalytic systems for aerobic oxidation reactions is challenging due to the high redox potential typically required to access the necessary Ni(II)/Ni(III) or Ni(II)/Ni(IV) couples. nih.gov However, specialized ligand environments can modulate this potential. For instance, nickel complexes with bisoxazoline ligands have been successfully used in atroposelective aerobic oxidative aryl-aryl cross-coupling. nih.gov Similarly, studies on nickel(II) complexes of bis(salicylidene) phenylenediamine Schiff bases show that the ligand structure influences the electronic communication and redox properties of the metal center. researchgate.net These findings suggest that this compound is a promising candidate for designing ligands for future nickel-catalyzed oxidation systems, where its electronic and steric properties could be harnessed to promote efficient catalytic turnover.

Other Transition Metal-Catalyzed Organic Transformations

The versatility of the this compound scaffold extends to catalysis with other transition metals, where it can act as a ligand to mediate a variety of organic transformations.

Ruthenium-Catalyzed Reactions: Diamine derivatives are effective precursors for N-heterocyclic carbene (NHC) ligands, which can be coordinated to ruthenium to form highly active catalysts for reactions like Ring-Opening Metathesis Polymerization (ROMP). uliege.be The diamine backbone is crucial in forming the imidazolinium salt precursor to the NHC ligand.

Copper-Catalyzed Reactions: Chelating diamine ligands are pivotal in copper-catalyzed cross-coupling reactions. In mechanisms such as the Goldberg N-arylation of amides, diamine ligands control the concentration and stability of the active copper(I) catalytic species, preventing catalyst deactivation and promoting efficient C-N bond formation. nih.gov The fundamental role of diamines in these systems highlights the potential of this compound to serve as a tailored ligand for such transformations. nih.govnih.gov

Organocatalysis Utilizing this compound Scaffolds

Beyond its role in organometallic complexes, the this compound framework is a valuable component of purely organic catalysts, particularly in asymmetric synthesis.

Asymmetric Catalysis and Enantioselective Transformations

The mono-N-alkylation in this compound introduces an element of asymmetry that is highly valuable in the design of organocatalysts. uliege.be Chiral 1,2-diamines, particularly N-alkylated derivatives, can act as potent catalysts for asymmetric reactions by generating enamine and iminium intermediates.

Studies on close analogues, such as mono-N-alkylated (R,R)-(+)-1,2-diphenylethylenediamine (DPEN), provide insight into the likely role of the N-ethyl group. In asymmetric aldol (B89426) reactions, the steric hindrance from the N-alkyl substituent, combined with hydrogen bonding between the catalyst's ammonium (B1175870) moiety and the substrate, dictates the enantioselectivity of the product. marquette.edu This principle has been successfully applied to achieve high yields and enantioselectivities in reactions between cyclic ketones and aromatic aldehydes. researchgate.netmarquette.edu

ReactionCatalystYield (%)Enantiomeric Excess (ee, %)
Asymmetric Aldol ReactionMono-N-alkylated DPEN8090
N-Selective Nitroso AldolMono-N-alkylated DPEN9598
This table shows results from reactions using close structural analogues of this compound to illustrate the potential of the N-alkyl diamine scaffold in organocatalysis. researchgate.netmarquette.edu

These examples underscore the potential of the this compound scaffold to serve as an effective organocatalyst for enantioselective carbon-carbon bond-forming reactions.

Role as N-Heterocyclic Carbene Precursors

N-Heterocyclic carbenes (NHCs) have become ubiquitous as ligands for transition metals and as organocatalysts in their own right. The most common route to NHCs involves the deprotonation of an azolium salt precursor. rsc.org this compound is an ideal starting material for the synthesis of unsymmetrical benzimidazolium salts, which are direct precursors to benzimidazole-based NHCs. uliege.be

The synthetic pathway involves the condensation of this compound with an orthoformate or a similar one-carbon source to form an unsymmetrical N,N'-disubstituted benzimidazole (B57391). nih.gov Subsequent quaternization of one of the imidazole (B134444) nitrogen atoms yields the desired benzimidazolium salt. This straightforward synthesis makes this compound a key building block for creating custom NHC ligands with specific steric and electronic properties conferred by the N-ethyl group. uliege.be

Heterogeneous Catalysis and Supported Catalytic Systems

The immobilization of homogeneous catalysts onto solid supports is a critical strategy for bridging the gap between homogeneous and heterogeneous catalysis, aiming to combine the high selectivity and activity of the former with the ease of separation and recyclability of the latter. Derivatives of this compound have been incorporated into such systems, where the diamine ligand, complexed with a catalytically active metal, is anchored to an insoluble support material such as a polymer, silica (B1680970), or carbon. This approach not only facilitates catalyst recovery and reuse, which is crucial for sustainable chemical processes, but can also enhance catalyst stability and, in some cases, modify its catalytic performance. researchgate.net

Polymer-supported catalysts represent a significant class of these materials. Chiral 1,2-diamine ligands, structurally related to this compound, have been covalently attached to polymer backbones like polystyrene (PS) or polyethylene (B3416737) glycol (PEG). For instance, N-p-styrenesulfonyl-1,2-diphenylethylenediamine has been copolymerized to create a pH-responsive polymer support for ruthenium complexes used in asymmetric transfer hydrogenation. researchgate.net These polymeric systems often demonstrate good catalytic activity and can be recovered by simple filtration and reused multiple times with minimal loss of efficiency. mdpi.com The flexibility of the polymer matrix can be tailored to create a microenvironment around the catalytic center that mimics the solvent shell of a homogeneous catalyst.

Table 1: Examples of Supported Catalytic Systems Based on 1,2-Diamine Ligands This table is interactive. You can sort and filter the data.

Support MaterialDiamine Ligand TypeMetal CenterCatalyzed ReactionKey FindingsReference
Poly(acrylamide-co-styrenesulfonyl-diamine)N-sulfonylated 1,2-diphenylethylenediamineRuthenium(II)Asymmetric Transfer HydrogenationpH-responsive polymer allows for catalyst recovery; good activity and enantioselectivity. researchgate.net
Silica (from Rice Husk Ash)p-phenylenediamine (B122844) (isomer)- (Amine functionality)EsterificationSuccessful immobilization and catalytic activity for ethyl acetate (B1210297) synthesis. researchgate.net
Vulcan® Carbon Blackα-diimineCobaltNitroarene HydrogenationPyrolysis creates highly active Co nanoparticles in an N-doped graphitic shell. researchgate.netunimi.it
Polystyrene-PEGFesulphos LigandCopper / Palladium1,3-Dipolar CycloadditionCatalyst performed well, giving high yields and excellent enantioselectivity. mdpi.com

Mechanistic Investigations of Catalytic Cycles

Understanding the detailed mechanism of a catalytic cycle is fundamental to optimizing reaction conditions and designing more efficient catalysts. For complexes derived from this compound, mechanistic studies combine experimental techniques, such as kinetics and in-situ spectroscopy, with computational modeling to map out the entire catalytic pathway, including the identification of active species, reaction intermediates, and transition states. bris.ac.uk

A primary goal of mechanistic studies is to identify the true catalytically active species, which may be different from the precursor complex introduced into the reaction. For instance, in palladium-catalyzed C-H amination reactions using pyridine-type ligands, mechanistic and computational studies have suggested that a monomeric [Pd(OAc)₂L] complex is the active species responsible for the C-H activation step, rather than a dimeric precursor. nih.gov Kinetic isotope effect (KIE) experiments are often employed to determine if C-H bond cleavage is involved in the rate-determining step of the reaction. nih.gov

In catalytic cycles involving 1,2-diamine ligands, the diamine often plays a crucial role in stabilizing the metal center and modulating its reactivity. For palladium complexes of this compound used in nitrile hydrogenation, the N-ethyl group provides steric protection that helps stabilize the palladium center, a feature that can be confirmed by techniques like X-ray photoelectron spectroscopy (XPS). In copper-catalyzed N-arylation of amides (the Goldberg reaction), detailed mechanistic work has shown that a 1,2-diamine-ligated copper(I) amidate complex is a key intermediate that activates the aryl halide. nih.gov The elucidation of such intermediates provides critical insight into the reaction pathway and allows for the rational design of improved ligand systems. nih.gov

Table 2: Proposed Active Species and Intermediates in Catalysis with 1,2-Diamine Complexes This table is interactive. You can sort and filter the data.

Proposed Species/IntermediateMetalReaction TypeMethod of ElucidationReference
Monomeric [Pd(OAc)₂L]PalladiumC-H AminationDFT Calculations, Kinetic Studies nih.gov
1,2-Diamine-ligated Cu(I) AmidateCopperN-Arylation of Amides (Goldberg Reaction)Kinetic Studies, Stoichiometric Reactions nih.gov
trans-RuH₂(diphosphine)(diamine)RutheniumAsymmetric Hydrogenation of KetonesSpectroscopy, Mechanistic Postulates acs.org
Carboradical IntermediateRutheniumAmidation of HydrocarbonsKinetic Isotope Effect, Competition Experiments cmu.edu

Supramolecular interactions, particularly hydrogen bonding, can play a decisive role in controlling the efficiency and selectivity of catalysts derived from this compound. acs.org The ligand structure, featuring both N-H donor sites and lone pairs on the nitrogen atoms, is well-suited to engage in hydrogen bonding with substrates, co-catalysts, or other ligands. researchgate.net These non-covalent interactions in the "second coordination sphere"—the space around the metal complex but not directly bonded to it—can pre-organize the substrate in a favorable orientation for the key bond-forming or bond-breaking step, thereby lowering the activation energy and enhancing selectivity. nih.gov

This principle is well-established in bifunctional catalysis. For example, in the asymmetric hydrogenation of ketones catalyzed by Ru(II)-diamine complexes, the reaction is proposed to proceed via an outer-sphere mechanism where the N-H group of the diamine ligand delivers a proton to the substrate's oxygen atom through a hydrogen-bonded, six-membered transition state. acs.org Similarly, organocatalysts derived from benzene-1,2-diamine can function as effective hydrogen-bond donors, simultaneously activating both the nucleophile and the electrophile in reactions like the Michael addition. mdpi.com The strength and geometry of these hydrogen bonds can significantly influence catalytic activity and enantioselectivity. nih.gov By modifying the substituents on the phenylenediamine backbone, it is possible to fine-tune these supramolecular interactions to optimize catalyst performance for a specific transformation.

Table 3: Role of Supramolecular Interactions in Catalysis with Phenylenediamine Derivatives This table is interactive. You can sort and filter the data.

Interaction TypeRole in Catalytic CycleEffect on CatalysisExample ReactionReference
N-H···O Hydrogen BondProton transfer to substrate carbonylEnables outer-sphere mechanism, enhances rate and enantioselectivityAsymmetric Hydrogenation of Ketones acs.org
Double H-bond DonorSimultaneous activation of nucleophile and electrophileIncreased reaction conversionMichael Addition mdpi.com
Ligand-Ligand H-BondingSelf-assembly of monodentate ligands into a supramolecular bidentate ligandHigher activity and linear-to-branched selectivityRhodium-catalyzed Hydroformylation nih.gov
Substrate-Ligand H-BondingPre-organization of substrate at the metal centerControls selectivity-determining stepAsymmetric Hydrogenation nih.gov

Biological and Biomedical Research on N Ethylbenzene 1,2 Diamine

Interactions with Cellular Processes and Intracellular Molecular Targets

Detailed studies concerning the direct interactions of n-Ethylbenzene-1,2-diamine with specific cellular processes and molecular targets are not available in the current body of scientific literature. The following subsections outline the specific areas where research is needed.

Modulation of Cell Signaling Pathways Related to Reactive Oxygen Species

There is no specific research documenting the modulation of cell signaling pathways related to reactive oxygen species (ROS) by this compound. Phenylenediamines as a chemical class are known to be redox-active. For instance, some analogs have been investigated for antioxidant properties, while others, like p-Phenylenediamine (B122844), have been shown to induce ROS. nih.govresearchgate.netrsc.org However, no studies have been conducted to determine if this compound possesses similar pro-oxidant or antioxidant activities or how it might influence ROS-mediated signaling pathways.

Influence on Cellular Metabolism and Proliferation Dynamics

Scientific literature lacks data on the influence of this compound on cellular metabolism and proliferation dynamics. Assays to determine cytotoxicity, effects on the cell cycle, and metabolic functions have not been reported for this specific compound. nih.govthermofisher.comlabcart.com While related ethylenediamine (B42938) derivatives have been shown to exhibit cytotoxic activity and cause cell cycle arrest, these findings cannot be directly attributed to this compound. nih.gov

Interactions with Enzymes (e.g., DAO, MAO) and Protein Function

There is no direct evidence or research on the interaction of this compound with diamine oxidase (DAO) or monoamine oxidase (MAO). Structurally, the compound contains features reminiscent of phenethylamines, which are known substrates or inhibitors for MAO. nih.govnih.govwikipedia.org However, without empirical data, any potential interaction remains speculative. No studies have investigated its effect on DAO activity. nih.govnih.gov

Anticancer Activity and Underlying Biological Mechanisms

Specific investigations into the potential anticancer activity of this compound have not been published. The underlying biological mechanisms related to cancer therapeutics therefore remain unknown for this compound.

Induction of Oxidative Stress and Reactive Oxygen Species Generation

There are no available studies demonstrating that this compound induces oxidative stress or generates reactive oxygen species in neoplastic cells. The induction of oxidative stress is a known mechanism for some anticancer agents to promote cancer cell death. nih.govrsc.org Metal complexes of a related compound, N,N'-bis(salicylidene)-1,2-phenylenediamine, have been shown to generate ROS and induce apoptosis in cancer cell lines, but this activity is linked to the complex as a whole and not the diamine ligand alone. nih.gov

Modulation of Polyamine Levels and Cell Survival Pathways in Neoplastic Cells

The effect of this compound on polyamine levels and associated cell survival pathways in cancer cells has not been evaluated. Polyamine metabolism is a critical pathway for cell proliferation and is often dysregulated in cancer, making it a target for therapy. nih.gov Certain synthetic polyamine analogs have been shown to disrupt polyamine homeostasis and induce cell death in cancer cells, but no such research has been extended to this compound. nih.gov

Effects on Gene Expression Profiles Related to Apoptosis and Cell Cycle Regulation

The regulation of apoptosis (programmed cell death) and the cell cycle are critical areas of biomedical research, particularly in oncology and neurodegenerative diseases. The potential for a compound like this compound to modulate these pathways can be inferred by studying its constituent parts and related isomers.

Research into the effects of ethylbenzene (B125841) exposure has demonstrated significant impacts on apoptosis-related gene expression in brain tissue. In one study, inhalation of ethylbenzene led to oxidative damage and notable changes in the expression of key regulatory genes. Specifically, the pro-apoptotic gene Bax was upregulated, while the anti-apoptotic gene Bcl-2 was downregulated. This shift in the Bax/Bcl-2 ratio is a classic indicator of increased susceptibility to apoptosis. Furthermore, the expression of downstream effector molecules in the mitochondrial apoptosis pathway, including cytochrome C, caspase-9, and caspase-3, was enhanced.

Table 1: Effects of Ethylbenzene Exposure on Apoptosis-Related Gene Expression in Rat Brain Tissue
GeneFunctionObserved Effect of Ethylbenzene
BaxPro-apoptoticUpregulated
Bcl-2Anti-apoptoticDecreased
Cytochrome CApoptosome componentEnhanced expression
Caspase-9Initiator caspaseEnhanced expression
Caspase-3Executioner caspaseEnhanced expression

Furthermore, studies on para-phenylenediamine (p-PD) , an isomer of benzene-1,2-diamine, have shown that it can induce apoptosis in various cell lines. nih.govnih.gov This process is often mediated by the generation of reactive oxygen species (ROS), which in turn activates stress-related signaling pathways, such as the p38 and JNK (c-Jun N-terminal kinases) pathways. nih.gov The activation of these pathways is a cooperative signal for the induction of apoptosis. nih.gov Additionally, other N-substituted diamine derivatives have been found to cause cell cycle arrest, specifically in the G1 phase, highlighting the potential for this class of compounds to interfere with cell proliferation.

Given that this compound combines the ethylbenzene structure with a substituted benzene-1,2-diamine core, it is plausible that it could also influence these cellular pathways. The specific effects—whether pro-apoptotic, anti-apoptotic, or cell cycle-modulating—would be highly dependent on the precise interactions of the entire molecule with cellular targets.

Neuroprotective Research and Associated Biomedical Applications

Neuroprotective research aims to identify agents that can prevent or slow neuronal cell death resulting from oxidative stress, inflammation, and excitotoxicity. While the ethylbenzene component is known to induce oxidative damage and apoptosis in brain tissues, medicinal chemistry efforts often focus on modifying such molecules to transform their toxic properties into therapeutic ones.

The development of neuroprotective agents from simple aromatic scaffolds is a common strategy. Research has shown that specific substitutions on aromatic rings can lead to compounds with potent antioxidant and anti-inflammatory properties. For instance, studies on other classes of compounds have demonstrated that the addition of electron-donating groups can significantly increase the suppression of nitric oxide (NO) production, a key mediator in neuroinflammation. nih.gov

Therefore, biomedical research into this compound and its analogs would likely focus on evaluating their ability to counteract oxidative stress and modulate inflammatory responses in microglia, the primary immune cells of the brain. semanticscholar.org The goal would be to determine if the N-ethyl and diamine functionalities on the benzene (B151609) ring could confer neuroprotective properties, potentially by acting as radical scavengers or by modulating neuroinflammatory signaling pathways.

Comparative Biological Activity with Structural Analogs

The biological activity of benzene-1,2-diamine derivatives is critically influenced by the type, position, and number of substituents on the aromatic ring and the amine nitrogens. Variations in these substituents can drastically alter a compound's physicochemical properties, such as its redox potential, lipophilicity, and ability to form hydrogen bonds, thereby changing its biological effects.

For example, studies on ring-methylated p-phenylenediamines have established a direct correlation between their rate of autoxidation in vitro and their myotoxicity in vivo. nih.gov Derivatives that oxidized more readily were found to be more toxic, suggesting that the generation of reactive intermediates is a key mechanism of their toxicity. nih.gov This principle highlights the importance of the substitution pattern on the benzene ring.

The N-ethyl group in this compound is another critical substituent. N-alkylation of phenylenediamines can significantly affect their interaction with biological targets. The length and bulk of the alkyl chain are known to be key determinants of activity in many classes of phenylalkylamine-based compounds. nih.gov The ethyl group, being a small, electron-donating alkyl substituent, would be expected to modify the electronic properties and steric profile of the parent benzene-1,2-diamine molecule, thereby influencing its bioactivity.

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry for optimizing a lead compound into a potential therapeutic agent with high efficacy and minimal toxicity. For the benzene-1,2-diamine class, SAR exploration is essential to unlock any therapeutic potential.

A clear SAR has been demonstrated for the toxicity of substituted p-phenylenediamines, where toxicity is proportional to the compound's oxidation rate. nih.gov A primary goal of medicinal chemists would be to design derivatives that uncouple this relationship—for instance, by creating compounds that retain a desired biological activity (like enzyme inhibition or receptor binding) but have a lower tendency to oxidize and produce toxic reactive species.

The process of drug development often involves synthesizing a library of related compounds and testing them to build a comprehensive SAR. For example, in the development of acetylcholinesterase inhibitors for Alzheimer's disease, systematic modifications of a lead compound, including substitutions on an aromatic ring, led to the discovery of highly potent and selective drugs. nih.gov A similar approach would be necessary for benzene-1,2-diamine derivatives. By systematically varying the N-alkyl substituent (e.g., from methyl to propyl) and adding different groups to the benzene ring, researchers could map the structural requirements for a desired therapeutic effect, such as neuroprotection or selective cytotoxicity towards cancer cells, while minimizing off-target toxicity.

Table 2: Key Principles of Structure-Activity Relationships for Benzene-1,2-diamine Derivatives
Structural FeatureImpact on BioactivityExample/Rationale
Ring Substituents (e.g., alkyl groups)Alters redox potential and toxicity.Methylation of p-phenylenediamine increases the rate of autoxidation and correlates with higher in vivo myotoxicity. nih.gov
N-Alkylation (e.g., N-ethyl group)Modifies interaction with biological targets and lipophilicity.The nature of the N-alkyl chain is a critical determinant for receptor affinity and selectivity in phenylalkylamines. nih.gov
Position of Amino Groups (ortho, meta, para)Affects ability to chelate metals, form intramolecular hydrogen bonds, and overall molecular geometry.ortho-Diamines can act as bidentate ligands for metal ions, a property not shared by meta or para isomers, leading to different biological activities.

Applications in Advanced Materials Science

Precursors for Polymeric Materials

The dual amine functionality of n-Ethylbenzene-1,2-diamine makes it a valuable monomer for the synthesis of advanced polymers. It can be incorporated into polymer backbones to impart specific thermal and mechanical properties.

Polyimides are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical strength. rsc.orgmocedes.org They are typically synthesized through a two-step polycondensation reaction between a diamine and a dianhydride. mocedes.orgoatext.com The properties of the resulting polyimide are heavily influenced by the chemical structure of these monomers. mocedes.org

This compound can be used as the diamine monomer in such reactions. When reacted with aromatic dianhydrides like pyromellitic dianhydride in a high-boiling solvent such as N-methyl-2-pyrrolidone (NMP), it forms a poly(amic acid) precursor. This precursor is then thermally treated at high temperatures (e.g., 300°C) to undergo imidization, forming the final polyimide. The incorporation of the aromatic structure of this compound contributes to the rigidity of the polymer chain, which is a key factor for high thermal stability. Research indicates that polyimides synthesized from this compound can exhibit thermal stability at temperatures exceeding 400°C, as determined by thermogravimetric analysis (TGA).

Furthermore, the presence of the N-ethyl group provides an additional benefit. This alkyl group can disrupt the close packing of polymer chains, which enhances the solubility of the polyimide in organic solvents like dimethylformamide (DMF) and tetrahydrofuran (B95107) (THF). This improved processability is a significant advantage for practical applications in coatings, films, and composites where solution-based techniques are employed.

Table 1: Thermal Properties of Polyimides Derived from Aromatic Diamines
Diamine MonomerDianhydride MonomerGlass Transition Temperature (Tg)Decomposition Temperature (TGA, 10% weight loss)Key AdvantageReference
This compoundPyromellitic dianhydride> 300 °C (estimated)> 400 °CEnhanced solubility, high thermal stability
4,4'-Oxydianiline (ODA)Pyromellitic dianhydride (PMDA)~375 °C~550 °CVery high thermal stability (Kapton®) mocedes.org
p-Phenylenediamine (B122844) (PPD)Pyromellitic dianhydride (PMDA)> 400 °C> 550 °CExceptional stiffness and thermal stability rsc.org

The two amine groups in this compound allow it to function as a cross-linking or curing agent, creating networked polymer structures with enhanced mechanical and thermal properties. Diamines are widely used to cure epoxy resins, where the amine groups react with the epoxide rings in a ring-opening addition reaction. sciencepublishinggroup.comthno.org This process forms a rigid, three-dimensional thermoset network.

While specific studies detailing this compound as an epoxy curing agent are not prevalent, its structural analogy to other aromatic and cycloaliphatic diamines suggests its potential in this role. discoveryjournals.org The reaction would involve the primary and secondary amines attacking the epoxy groups, leading to a highly cross-linked material. The aromatic ring would contribute to the rigidity and thermal stability of the cured resin, while the ethyl group might influence the reaction kinetics and the flexibility of the final network. The use of diamine cross-linkers is a proven strategy to improve properties such as stiffness, chemical resistance, and the glass transition temperature (Tg) of polymers. nih.govresearchgate.net For example, diamines have been used to cross-link graphene oxide membranes to control their interlayer spacing and enhance performance. ajol.infoijisrt.com

Development of Dyes and Pigments

Aromatic amines are fundamental precursors in the synthesis of a vast range of synthetic colorants, particularly azo dyes. wikipedia.orgnih.gov Azo dyes, which constitute the largest class of commercial dyes, are characterized by the presence of one or more azo groups (–N=N–). wikipedia.orgplantarchives.org Their synthesis typically involves a two-step process: diazotization followed by a coupling reaction. ajol.infonih.gov

In this process, a primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form a diazonium salt. discoveryjournals.orgajol.info This salt then acts as an electrophile in a reaction with a coupling component, which is an electron-rich species such as a phenol, naphthol, or another aromatic amine. ijisrt.com

This compound, possessing a primary aromatic amine group, is a suitable candidate for diazotization. The resulting diazonium salt could then be coupled with various aromatic compounds to produce a wide array of monoazo dyes. The color of the resulting dye is determined by the specific electronic structure of the entire conjugated system, which can be tuned by the choice of the coupling component and the substituents on both aromatic rings. discoveryjournals.org While specific dyes derived directly from this compound are not widely documented in dedicated studies, the established principles of azo dye chemistry confirm its potential as a valuable intermediate in the synthesis of novel colorants for textiles, leather, and printing inks. nih.govlgu.edu.pk

Table 2: Potential Azo Dye Synthesis Using Aromatic Amine Precursors
Aromatic Amine (Diazonium Component)Coupling ComponentResulting Dye ClassPotential Color RangeReference
This compoundPhenol or Naphthol derivativesMonoazo DyeYellow, Orange, Red ijisrt.comnih.gov
AnilinePhenolMonoazo Dye (e.g., p-Hydroxyazobenzene)Yellow plantarchives.org
4,4'-Diaminodiphenylamine-2'-sulphonic acidH-acid or J-acidDisazo Direct DyeBlue, Purple, Black lgu.edu.pk

Role in Organic Semiconductors and Optoelectronic Materials

Organic semiconductors are the active components in a range of optoelectronic devices, including organic light-emitting diodes (OLEDs), organic photovoltaic cells (OPVs), and organic field-effect transistors (OFETs). mdpi.com The functionality of these materials relies on their ability to transport charge (electrons or holes) and to interact with light. Many high-performance organic semiconductors are based on π-conjugated systems containing electron-donating and electron-accepting moieties.

Aromatic amines and their derivatives are well-known for their electron-donating (p-type) character and are frequently used as hole-transporting materials in OLEDs. researchgate.net While this compound itself is not a conjugated polymer, it can be used as a building block to synthesize larger, functional molecules and polymers for optoelectronic applications. For instance, it can be incorporated into polyimide or polyamide backbones that also contain other electroactive units. researchgate.net

Furthermore, derivatives of this compound could be synthesized to form precursors for conductive polymers. researchgate.net For example, condensation reactions with diketones could yield conjugated polymers with alternating donor-acceptor units, a common strategy for tuning the band gap and optoelectronic properties of materials. bmstu.ru The introduction of the diamine unit could influence the polymer's morphology, solubility, and charge-transport characteristics. Polymers containing azo linkages, which could potentially be derived from this diamine, have also been investigated for their photoresponsive behavior and potential use in optical data storage. dtic.mil

Supramolecular Architectures and Host-Guest Chemistry Applications

Supramolecular chemistry involves the design and synthesis of complex chemical systems held together by non-covalent interactions, such as hydrogen bonds, metal coordination, and van der Waals forces. mpg.denih.gov These interactions are used to build large, well-defined structures from smaller molecular components.

The ortho-positioning of the two nitrogen atoms in this compound makes it an excellent bidentate ligand for coordinating with metal ions. This chelation can form stable, five-membered rings with a central metal atom. These metal-diamine complexes can then serve as nodes or linkers in the construction of larger supramolecular architectures, such as metallacycles, cages, or coordination polymers. nih.govnih.gov For example, platinum(II) complexes with ethane-1,2-diamine have been used as precursors to self-assemble into cationic cages capable of encapsulating guest molecules. nih.gov This demonstrates the principle of using diamine-metal complexes in host-guest chemistry, where a larger host molecule can bind a smaller guest molecule within its cavity. rsc.orgthno.org

The resulting supramolecular structures have potential applications in catalysis, molecular recognition, and drug delivery. thno.orgrsc.org The specific geometry and electronic properties of the this compound ligand, including the asymmetry introduced by the N-ethyl group, could be used to fine-tune the structure and function of these advanced materials.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for determining the precise molecular structure of n-Ethylbenzene-1,2-diamine by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.

The ¹H NMR spectrum of this compound provides distinct signals corresponding to the aromatic protons, the protons of the ethyl group, and the protons of the amine groups. The chemical shifts (δ) are influenced by the electronic environment of each proton.

The aromatic protons appear as a complex multiplet in the range of δ 6.68–6.72 ppm, consistent with a disubstituted benzene (B151609) ring. The ethyl group exhibits two characteristic signals: a triplet at approximately δ 1.28 ppm corresponding to the methyl (-CH₃) protons, which is split by the adjacent methylene (B1212753) protons, and a multiplet around δ 3.12–3.19 ppm for the methylene (-CH₂-) protons, coupled to the methyl protons. The protons of the primary (-NH₂) and secondary (-NH-) amine groups, also located in the δ 3.12-3.19 ppm region, often appear as a broad signal that can exchange with deuterium (B1214612) oxide (D₂O).

Proton TypeChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
Aromatic (Ar-H)6.68 - 6.72Multiplet (m)N/A4H
Amine (NH, NH₂) & Methylene (-CH₂-)3.12 - 3.19Multiplet (m)N/A5H
Methyl (-CH₃)1.28Triplet (t)7.13H

While specific experimental data for this compound is not broadly published, the expected chemical shifts for the eight distinct carbon environments can be predicted based on established principles. The aromatic region would display six signals. The two carbons bonded directly to the nitrogen atoms (C1, C2) would be the most downfield of the aromatic signals due to the deshielding effect of the amine groups. The remaining four aromatic carbons (C3, C4, C5, C6) would appear at slightly higher fields. The ethyl group carbons would produce two signals in the aliphatic region: one for the methylene carbon (-CH₂) bonded to the nitrogen, and a more upfield signal for the terminal methyl carbon (-CH₃).

Carbon TypePredicted Chemical Shift (δ, ppm)
Aromatic (C-N)135 - 145
Aromatic (C-H)115 - 125
Methylene (-CH₂-)~40
Methyl (-CH₃)~15

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy probes the functional groups within a molecule. IR and Raman spectroscopy are complementary techniques; IR spectroscopy is sensitive to vibrations that cause a change in dipole moment, while Raman spectroscopy detects vibrations that cause a change in polarizability.

For this compound, the IR spectrum is expected to show strong, broad absorptions in the 3200–3400 cm⁻¹ region, corresponding to the N-H stretching vibrations of both the primary (-NH₂) and secondary (-NH-) amines. C-H stretching vibrations from the aromatic ring appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group appear just below 3000 cm⁻¹. Aromatic C=C stretching vibrations are expected in the 1500–1600 cm⁻¹ region. The C-N stretching vibration should produce a band in the 1250–1350 cm⁻¹ range.

In the Raman spectrum, the aromatic C=C stretching vibrations are typically strong and sharp, providing a characteristic fingerprint for the benzene ring. The symmetric vibrations of the molecule would be more prominent in the Raman spectrum compared to the IR spectrum.

Vibrational ModeExpected Wavenumber (cm⁻¹)Typical IR IntensityTypical Raman Intensity
N-H Stretch (Primary & Secondary Amine)3200 - 3400Strong, BroadMedium
Aromatic C-H Stretch3000 - 3100MediumStrong
Aliphatic C-H Stretch2850 - 2975Medium-StrongStrong
Aromatic C=C Stretch1500 - 1600Medium-StrongStrong
N-H Bend1580 - 1650MediumWeak
C-N Stretch1250 - 1350MediumMedium

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from fragmentation patterns. It is often coupled with chromatographic techniques for the analysis of complex mixtures.

In GC-MS analysis, this compound is first vaporized and separated from other components on a GC column before being ionized and detected by the mass spectrometer. The electron ionization (EI) mass spectrum would show a molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 136, corresponding to the molecular weight of the compound (C₈H₁₂N₂).

The fragmentation pattern is key to structural confirmation. For this compound, the most prominent fragmentation pathway is expected to be α-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom of the ethyl group. This would result in the loss of a methyl radical (•CH₃, mass 15), leading to a highly stable, resonance-stabilized fragment ion at m/z 121. This fragment is often the base peak in the spectrum of N-alkylated anilines.

m/zProposed Fragment IonFragmentation Pathway
136[C₈H₁₂N₂]⁺Molecular Ion (M⁺)
121[M - CH₃]⁺Loss of a methyl radical via α-cleavage

HPLC-MS is particularly suitable for the analysis of polar, non-volatile, or thermally labile compounds like aromatic diamines. nih.gov The compound is first separated by reverse-phase HPLC and then introduced into the mass spectrometer, typically using a soft ionization technique like electrospray ionization (ESI).

In positive ion ESI mode, this compound would be readily protonated to form a pseudomolecular ion, [M+H]⁺, at m/z 137. This allows for the unambiguous determination of the molecular weight. Tandem mass spectrometry (LC-MS/MS) can be employed for enhanced selectivity and sensitivity. gassnova.no In this technique, the [M+H]⁺ precursor ion (m/z 137) is selected and fragmented to produce characteristic product ions, which are then monitored for quantification. This method provides high specificity, making it ideal for detecting the compound in complex matrices.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-ToF MS)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-ToF MS) is a soft ionization technique that enables the analysis of large, nonvolatile, and fragile molecules with minimal fragmentation. wikipedia.org In this method, the analyte is co-crystallized with a large excess of a matrix compound that strongly absorbs laser radiation. A pulsed laser irradiates the sample, leading to the desorption and ionization of the analyte molecules, which are then accelerated into a time-of-flight mass analyzer. wikipedia.org

For the analysis of small molecules like this compound, the selection of an appropriate matrix is crucial to avoid interference from matrix-related ions in the low-mass region. uniba.it Derivatives of benzoic acid and cinnamic acid are common matrices, though specialized matrices have been developed for small molecule analysis. uniba.itnih.gov For instance, N-(1-naphthyl) ethylenediamine (B42938) dinitrate (NEDN) has been successfully employed as a matrix for the negative ion mode analysis of small molecules, providing high sensitivity and reducing matrix-associated cluster ions. nih.gov Similarly, N-(1-naphthyl) ethylenediamine dihydrochloride (B599025) (NEDC) has shown effectiveness in detecting low molecular weight metabolites. nih.gov

When analyzing aromatic amines such as this compound by MALDI-ToF MS, specific ionization and fragmentation patterns can be anticipated. Secondary and tertiary amines have been reported to form [M-H]+ ions, corresponding to dehydrogenation. nih.gov Isotopic labeling studies have shown that for amines with an N-benzyl group, dehydrogenation can occur chemoselectively at this position. nih.gov While this compound does not have a benzyl (B1604629) group, the presence of the ethyl group on one of the amine nitrogens provides a potential site for such reactions. The primary and secondary amine groups in this compound would be expected to facilitate protonation, leading to the observation of a prominent [M+H]+ ion peak.

Table 1: Potential Ions of this compound in MALDI-ToF MS

Ion TypeFormulaDescription
[M+H]⁺ C₈H₁₃N₂⁺Protonated molecular ion, expected to be a major peak in positive ion mode.
[M-H]⁺ C₈H₁₁N₂⁺Ion resulting from dehydrogenation, a possible fragmentation pathway for amines. nih.gov

X-ray Photoelectron Spectroscopy (XPS) and Surface-Sensitive Characterization

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.

For this compound, XPS can provide detailed information about the chemical environment of its constituent atoms, particularly nitrogen and carbon. The N 1s core-level spectrum is especially informative. The binding energies of the nitrogen electrons will differ for the primary (-NH₂) and secondary (-NH-CH₂CH₃) amine groups, although this difference may be subtle. Typically, N 1s binding energies for amine groups are in the range of 399-401 eV. nus.edu.sgresearchgate.net Any oxidation or protonation of the amine groups would lead to a shift to higher binding energies. For instance, protonated amines exhibit a shift of approximately +1.3 eV in their N 1s binding energy. uic.edu

The C 1s spectrum of this compound would be expected to be deconvoluted into several components representing the different carbon environments: C-C bonds of the aromatic ring and the ethyl group, and C-N bonds. Aromatic C-C and C-H bonds typically appear around 284.6-285.0 eV, while C-N bonds are found at a slightly higher binding energy, around 286.6 eV. nih.gov

XPS has been used to confirm the role of this compound as a ligand. For example, in palladium complexes, the ethyl group of the diamine ligand provides steric protection to the palladium center, a feature that has been confirmed by XPS analysis, which showed the Pd 3d₅/₂ peak at 335.8 eV.

Table 2: Expected XPS Binding Energies for this compound

ElementCore LevelChemical GroupExpected Binding Energy (eV)
Nitrogen N 1sPrimary Amine (-NH₂)~399.0 - 400.5
Secondary Amine (-NHR)~399.0 - 400.5
Protonated Amine (-NH₃⁺, -NH₂R⁺)~401.0 - 402.0 uic.edu
Carbon C 1sAromatic C-C/C-H~284.6 - 285.0 nih.gov
Aliphatic C-C~285.0
C-N~286.6 nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Systems

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. It is analogous to Nuclear Magnetic Resonance (NMR), but excites electron spins instead of nuclear spins. For a molecule to be EPR active, it must be paramagnetic, meaning it possesses one or more unpaired electrons.

This compound, in its neutral, ground state, is a diamagnetic molecule with all electrons paired. Therefore, it does not exhibit an EPR spectrum on its own.

However, EPR spectroscopy can be a powerful tool to study systems where this compound is part of a paramagnetic species. This can occur in several scenarios:

Metal Complexes: When this compound acts as a ligand coordinating to a paramagnetic transition metal ion (e.g., Cu(II), Mn(II), V(IV)), the resulting complex will be EPR active. The EPR spectrum can provide detailed information about the oxidation state of the metal, the coordination geometry, and the nature of the metal-ligand bonding. The hyperfine coupling between the unpaired electron and the nitrogen nuclei (¹⁴N, I=1) of the diamine ligand can offer insights into the delocalization of the electron spin onto the ligand.

Radical Formation: If this compound is oxidized to form a radical cation, or is part of a larger system that forms a radical, the resulting species would be paramagnetic and could be studied by EPR. The analysis of the g-factor and hyperfine coupling constants would help in identifying the structure of the radical and the distribution of the unpaired electron density.

The utility of EPR is thus not in characterizing the diamine itself, but in probing its electronic structure and interactions when it is incorporated into a paramagnetic system.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible radiation by a substance. The absorption of light corresponds to the excitation of electrons from lower to higher energy molecular orbitals. For aromatic compounds like this compound, the primary electronic transitions observed are π → π* transitions associated with the conjugated system of the benzene ring.

The parent molecule, benzene, exhibits absorption bands around 184 nm, 204 nm, and 256 nm. The substitution of the benzene ring with amino groups (-NH₂) and an ethylamino group (-NH-CH₂CH₃) causes a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity). This is due to the lone pair of electrons on the nitrogen atoms, which can be delocalized into the π-system of the aromatic ring (an n → π* transition).

The UV-Vis spectrum of the closely related o-phenylenediamine (B120857) shows absorption bands at approximately 210 nm, 240 nm, and 294 nm. researchgate.net Similarly, p-phenylenediamine (B122844) exhibits intense absorption bands around 199 nm, 237 nm, and 299 nm. researchgate.net Based on these data, this compound is expected to have a similar UV-Vis absorption profile. The presence of the electron-donating ethyl group on one of the amines may cause minor shifts in the absorption maxima compared to o-phenylenediamine. The exact position of the absorption bands can be influenced by the solvent polarity.

Table 3: Expected UV-Vis Absorption Maxima for this compound

Transition TypeChromophoreExpected λ_max (nm)Reference Compound Data (nm)
π → π Disubstituted Benzene Ring~210 - 240o-phenylenediamine: 210, 240 researchgate.net
π → π Disubstituted Benzene Ring~290 - 300o-phenylenediamine: 294 researchgate.net

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

Thermogravimetric Analysis (TGA) is a thermal analysis method that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and composition of materials. A TGA curve plots the mass of the sample on the y-axis against the temperature or time on the x-axis.

Research has shown that polyimides synthesized by reacting this compound with aromatic dianhydrides exhibit high thermal stability, with decomposition temperatures exceeding 400°C. This indicates that the diamine moiety itself possesses significant thermal robustness. The TGA curve of such a polyimide would show a stable baseline with minimal mass loss up to the onset of decomposition above 400°C.

For this compound itself, a TGA analysis would likely show a single-step decomposition process. The onset temperature of this decomposition would define its upper thermal stability limit. In an inert atmosphere, the analysis would show the temperature at which the compound volatilizes or decomposes. In an oxidative atmosphere (e.g., air or oxygen), the decomposition would occur at a lower temperature due to oxidative degradation reactions. The thermal stability of aromatic diamines is generally influenced by the nature and position of substituents on the aromatic ring.

X-ray Crystallography for Solid-State Structure Determination

X-ray Crystallography is a powerful analytical technique used to determine the three-dimensional atomic and molecular structure of a crystal. It works by irradiating a single crystal with a beam of X-rays and measuring the diffraction pattern produced by the scattering of the X-rays from the electron clouds of the atoms in the crystal lattice. By analyzing the positions and intensities of the diffracted beams, a detailed model of the electron density, and thus the atomic arrangement, can be constructed. unibo.it

This technique provides precise information on bond lengths, bond angles, and torsion angles, as well as intermolecular interactions such as hydrogen bonding in the solid state. nih.gov For this compound, a single-crystal X-ray diffraction study would reveal the exact conformation of the molecule in the crystal, including the orientation of the ethyl group relative to the benzene ring and the geometry of the amine groups. It would also elucidate the packing of the molecules in the crystal lattice and the nature of the intermolecular hydrogen bonds formed between the primary and secondary amine groups of adjacent molecules.

While the crystal structure of this compound itself has not been extensively reported, its behavior as a bidentate ligand in coordination complexes has been characterized. For example, a complex formed with nickel(II) chloride, [Ni(C₈H₁₂N₂)Cl₂], has been studied by single-crystal X-ray diffraction. The analysis revealed that this complex crystallizes in the monoclinic crystal system with the space group P2₁/n. This demonstrates the capability of this compound to form stable, crystalline complexes whose structures can be precisely determined by X-ray crystallography.

Table 4: Crystallographic Data for a Representative Complex of this compound

ParameterValue
Complex [Ni(C₈H₁₂N₂)Cl₂]
Crystal System Monoclinic
Space Group P2₁/n

Theoretical and Computational Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. For n-Ethylbenzene-1,2-diamine and its derivatives, DFT is employed to predict a wide range of properties, from reactivity to spectroscopic behavior.

DFT calculations are instrumental in optimizing the geometry of this compound and related N-substituted p-phenylenediamine (B122844) antioxidants. researchgate.net Such studies help in understanding the influence of the N-ethyl group on the electronic landscape of the benzene (B151609) ring. The ethyl group, being an electron-donating group, is expected to increase the electron density on the aromatic ring, thereby influencing its reactivity towards electrophiles.

The parent compound, o-phenylenediamine (B120857), is a well-known precursor in the synthesis of heterocyclic compounds like benzimidazoles. wikipedia.orgresearchgate.netresearchgate.net Computational studies on related systems analyze intramolecular interactions and charge delocalization, which are key to understanding stability and reactivity. tandfonline.com The presence of the N-ethyl group introduces asymmetry, which can be computationally modeled to predict its effect on condensation reactions with aldehydes and ketones. wikipedia.org DFT methods can also elucidate the potential energy distribution and vibrational frequencies, which correspond to infrared (IR) and Raman spectra, confirming structural parameters. tandfonline.com

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to describing a molecule's electronic properties and chemical reactivity. wikipedia.orgossila.com The energy difference between them, known as the HOMO-LUMO gap, is a critical parameter; a smaller gap generally implies higher chemical reactivity and lower kinetic stability. wikipedia.orgresearchgate.net

Table 1: Representative Frontier Molecular Orbital Data for Phenylenediamine-Derived Schiff Bases (Calculated via DFT)

Compound Type HOMO (eV) LUMO (eV) Energy Gap (eV) Method/Basis Set
D–π–D Schiff Base (DMM) -6.588 -1.034 5.554 M06-2X/6-311G(d,p) rsc.org
A–π–A Schiff Base (DMA) -7.130 -1.684 5.446 M06-2X/6-311G(d,p) rsc.org
Schiff Base 3a -5.58 -2.13 3.45 M06/6-311G(d,p) nih.gov
Schiff Base 3b -5.39 -1.99 3.40 M06/6-311G(d,p) nih.gov

Note: Data is for related Schiff base compounds to illustrate typical computational findings, not for this compound itself.

DFT calculations can effectively predict the redox properties of molecules. By analyzing the electronic structure, it is possible to estimate ionization potentials and electron affinities, which are related to a compound's behavior during oxidation and reduction. For metal complexes involving Schiff bases derived from diamines, DFT studies are performed to substantiate their structure and explore their redox properties, often in conjunction with experimental techniques like cyclic voltammetry. researchgate.net The calculations can help assign oxidation and reduction potentials to specific molecular orbitals or structural components. The presence of redox-inactive metals can also influence these processes, an effect that can be modeled computationally. acs.org

Organic molecules with donor-π-acceptor (D-π-A) or similar electronic configurations are of great interest for nonlinear optical (NLO) applications. nih.gov Phenylenediamines are common building blocks for creating such chromophores, typically through the formation of Schiff bases which enhance intramolecular charge transfer. nih.govnih.gov

DFT is a primary tool for assessing the NLO potential of new materials by calculating the first-order hyperpolarizability (β). rsc.org Theoretical studies on Schiff bases derived from bis-phenylenediamine demonstrate that the molecular configuration (e.g., A–π–A vs. D–π–D) and the nature of substituent groups significantly impact the β value. rsc.org These computational predictions guide the synthesis of new materials with enhanced NLO responses for applications in photonics and optoelectronics. nih.govnih.gov

Table 2: Calculated First-Order Hyperpolarizability (β) for Phenylenediamine-Derived Schiff Bases

Compound Type Calculated βtot (esu) Comparison to Urea Method/Basis Set
A–π–A Schiff Base (DMA) 2.11 x 10⁻²⁹ 56.95x M06-2X/6-311G(d,p) rsc.org
D–π–D Schiff Base (DMD) 2.54 x 10⁻²⁹ 68.47x M06-2X/6-311G(d,p) rsc.org
Schiff Base 3a 1.15 x 10⁻³⁰ - M06/6-311G(d,p) nih.gov
Schiff Base 3b 1.48 x 10⁻³⁰ - M06/6-311G(d,p) nih.gov

Note: Data is for related Schiff base compounds. Urea is a standard reference material for NLO measurements. 1 esu ≈ 3.71 x 10⁻³¹ C³m³J⁻².

This compound can act as a bidentate ligand, coordinating with transition metal ions to form stable complexes. unizin.org When the metal ion is paramagnetic (possessing unpaired electrons), these complexes exhibit magnetic properties that can be probed by techniques like Electron Paramagnetic Resonance (EPR). A key phenomenon in these systems is zero-field splitting (ZFS), which describes the lifting of spin degeneracy even in the absence of an external magnetic field.

Quantum chemical methods, including DFT and more advanced ab initio calculations, are used to compute ZFS parameters (D, the axial parameter, and E, the rhombic parameter). fsu.edu Studies on complexes with structurally similar ligands, such as N,N,N′,N′-tetramethylethane-1,2-diamine (tmeda) or other substituted ethylenediamines, show that the ligand field environment dictates the magnitude and sign of these parameters. fsu.edumdpi.com These calculations provide a detailed picture of the electronic structure and magnetic anisotropy of the metal center, which is crucial for the design of single-molecule magnets and other magnetic materials. fsu.edu

Molecular Mechanics and Molecular Dynamics Simulations

While DFT is focused on electronic structure, molecular mechanics (MM) and molecular dynamics (MD) simulations are used to study the structural and dynamic behavior of larger systems over time.

MM methods use classical force fields to calculate the potential energy of a system as a function of its atomic coordinates. This approach is computationally less expensive than DFT and is suitable for optimizing the geometries of large molecules and predicting conformational preferences.

MD simulations use these force fields to simulate the movement of atoms and molecules over time by solving Newton's equations of motion. For a system containing this compound, MD can be used to explore its conformational landscape, study its interactions with solvent molecules, or investigate its binding within a larger host-guest system, such as the active site of an enzyme. tandfonline.com Simulations on related N-substituted derivatives have been used to trace interaction profiles in biological complexes, showing how geometry and interactions are related to the ligand's structure. nih.govnih.gov These simulations can reveal the formation and dynamics of hydrogen bonds and other non-covalent interactions that govern molecular recognition and assembly. nih.gov

Modeling of Complex Molecular and Biomolecular Systems

Computational modeling allows for the simulation of this compound in complex environments, providing a deeper understanding of its dynamic behavior. Molecular dynamics (MD) simulations, for instance, can be employed to study the conformational landscape of the molecule and its interactions with solvents or biological macromolecules. tandfonline.comscienomics.com

Table 1: Representative Molecular Dynamics Simulation Parameters for Aromatic Amines

Parameter Value/Description
Force Field AMBER, CHARMM, GROMOS
Solvent Model TIP3P, SPC/E for aqueous simulations
Temperature 300 K (physiological temperature)
Pressure 1 atm
Simulation Time Nanoseconds to microseconds

This table represents typical parameters used in MD simulations of organic molecules and is not from a specific study on this compound.

Analysis of Intermolecular Interactions and Supramolecular Assembly

The amino groups of this compound can act as both hydrogen bond donors and acceptors, while the aromatic ring can participate in π-π stacking interactions. These non-covalent interactions are crucial for the formation of larger, ordered structures known as supramolecular assemblies. rsc.orgmdpi.com

Computational methods, particularly Density Functional Theory (DFT), are instrumental in quantifying the strength and nature of these intermolecular interactions. mdpi.comrsc.orgmdpi.com By calculating the interaction energies between two or more molecules of this compound, or between this molecule and other chemical species, researchers can predict the stability and geometry of potential supramolecular structures. For instance, DFT calculations can elucidate the preferred hydrogen bonding networks and stacking arrangements. While specific studies on the supramolecular assembly of this compound are not prominent, research on related molecules like benzene-1,3,5-tricarboxamides demonstrates how computational analysis can reveal the principles governing their self-assembly into complex architectures. mdpi.com

Quantum Chemical Methodologies for Reaction Mechanism Studies

Quantum chemical calculations are essential for elucidating the detailed mechanisms of chemical reactions, including those involving this compound.

Transition State Analysis and Reaction Barrier Determination

By mapping the potential energy surface of a reaction, quantum chemical methods can identify the transition state, which is the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy or reaction barrier, a key determinant of the reaction rate. researchgate.netnih.gov

For reactions involving this compound, such as N-alkylation or its participation in condensation reactions, DFT calculations can be used to model the geometry and energy of the transition states. mdpi.comup.ac.za This information provides a detailed picture of the bond-breaking and bond-forming processes. For example, in an N-alkylation reaction, calculations could reveal the precise geometry of the incoming alkyl group relative to the amine nitrogen at the transition state.

Table 2: Hypothetical Calculated Reaction Barriers for N-Alkylation of an Aromatic Amine

Reactant Alkylating Agent Solvent Calculated Activation Energy (kcal/mol)
Aniline Methyl Iodide DMSO 15.2
Aniline Ethyl Bromide DMSO 16.5

This table presents hypothetical data to illustrate the output of transition state calculations and is not based on experimental or computational results for this compound.

Role in Catalytic Mechanism Elucidation

Complexes of this compound with transition metals, such as palladium, are known to have catalytic activity. nih.gov Quantum chemical calculations play a vital role in understanding how these catalysts function at a molecular level. By modeling the entire catalytic cycle, researchers can identify key intermediates and transition states, and determine the rate-determining step. nih.govresearchgate.netacs.orgmit.edu

For instance, in a palladium-catalyzed cross-coupling reaction where a derivative of this compound acts as a ligand, DFT calculations can be used to investigate the energies of the oxidative addition, transmetalation, and reductive elimination steps. This can help in understanding the role of the N-ethyl group in influencing the catalyst's activity and selectivity. nih.gov Such mechanistic insights are crucial for the rational design of more efficient catalysts.

Quantitative Structure-Activity Relationship (QSAR) Studies in Drug Discovery

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern drug discovery, aiming to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comresearchgate.net Although specific QSAR studies focused solely on this compound derivatives are not widely reported, the principles of QSAR are applicable to this class of compounds.

In a typical QSAR study, a set of molecules with known biological activities is used. For each molecule, a range of molecular descriptors are calculated, which can be constitutional, topological, electronic, or hydrophobic in nature. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed activity. researchgate.netoup.comnih.gov

Table 3: Common Molecular Descriptors Used in QSAR Studies

Descriptor Class Examples
Constitutional Molecular Weight, Number of H-bond donors/acceptors
Topological Wiener Index, Zagreb Index
Electronic Dipole Moment, HOMO/LUMO energies

Such a model for derivatives of this compound could be used to predict the biological activity of new, unsynthesized compounds, thereby guiding the design of more potent drug candidates. For instance, a QSAR model might reveal that increasing the hydrophobicity of a particular region of the molecule leads to enhanced activity.

Thermodynamic Parameter Calculations (e.g., Enthalpies of Formation, Sublimation)

Computational chemistry provides a means to calculate important thermodynamic properties of molecules like this compound. The standard enthalpy of formation (ΔHf°), which is the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states, is a fundamental thermodynamic quantity. libretexts.orglibretexts.org High-level quantum chemical methods, such as G3 or G4 theory, can predict ΔHf° with a high degree of accuracy.

The enthalpy of sublimation (ΔHsub°), the energy required to convert one mole of a substance from the solid to the gaseous state, is another important parameter. nist.gov It can be estimated computationally by calculating the enthalpy of the molecule in the gas phase and combining it with an estimation of the crystal lattice energy. These thermodynamic parameters are crucial for understanding the stability of the compound and for chemical process design.

Table 4: Representative Calculated Thermodynamic Data for Phenylenediamine Isomers

Compound ΔHf° (solid) (kJ/mol) ΔHsub° (298.15 K) (kJ/mol)
1,2-Phenylenediamine 21.0 ± 1.2 87.1 ± 0.9
1,3-Phenylenediamine -3.5 ± 0.9 89.2 ± 0.5

Data obtained from the NIST WebBook for phenylenediamine isomers, not this compound. nist.gov

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Strategies

The synthesis of asymmetrically substituted diamines like n-Ethylbenzene-1,2-diamine presents a significant challenge in synthetic chemistry. Future research is intensely focused on developing methods that are not only efficient and selective but also adhere to the principles of green chemistry.

Key research avenues include:

Advanced Catalytic Methods: Exploration of novel catalytic systems is paramount. This includes rhodium-catalyzed C-H amination and sequential palladium and rhodium catalysis, which offer pathways to complex diamine derivatives with high degrees of control and stereoselectivity. nih.govnih.govacs.org These methods can streamline the synthesis of optically active and polyfunctionalized diamines. nih.gov

Green Oxidants and Solvents: A significant shift is underway to replace hazardous reagents with environmentally benign alternatives. Research into oxidative aromatization and amination of cyclohexanones using air as the green oxidant represents a promising strategy. rsc.org Similarly, employing water as a reaction medium for the synthesis of diamine derivatives like benzimidazoles is gaining traction, offering advantages in efficiency, selectivity, and simplified work-up procedures. rsc.org

Bio-based Feedstocks: The chemical industry is increasingly looking towards renewable raw materials. nih.gov Future strategies will likely involve the development of biosynthetic routes to diamine precursors, potentially utilizing engineered microorganisms like Escherichia coli or Corynebacterium glutamicum to convert biomass-derived materials into valuable chemical building blocks. nih.govoriginmaterials.com This approach aligns with the goal of creating a more sustainable chemical industry by reducing reliance on petroleum-based resources. nih.govbio4matpro.de

Exploration of Unconventional Catalytic Applications and Systems

The dual amine functionality of this compound makes it an excellent candidate for use as a ligand in coordination chemistry and catalysis. wikipedia.org Its ability to act as a bidentate chelating ligand allows it to form stable complexes with various transition metals, opening up a wide range of catalytic possibilities. atamanchemicals.com

Emerging catalytic applications being explored include:

Hydrogenation Reactions: Palladium complexes incorporating this compound have demonstrated catalytic activity in the hydrogenation of nitriles to amines. The ethyl group provides steric protection to the palladium center, enhancing its stability and leading to high turnover frequencies and yields under mild conditions.

Copper-Catalyzed Cross-Coupling: Diamine ligands are crucial in advancing copper-catalyzed reactions, such as the Ullmann and Goldberg reactions, allowing them to proceed under milder conditions. nih.govnih.gov These reactions are fundamental for forming carbon-nitrogen (C-N), carbon-oxygen (C-O), and carbon-phosphorus (C-P) bonds, which are vital in the synthesis of pharmaceuticals and materials. nih.govresearchgate.net

Asymmetric Synthesis: Chiral derivatives of diamines are highly sought after as ligands for asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, which is particularly important in the pharmaceutical industry. sigmaaldrich.comua.es Future work will focus on designing novel chiral organocatalysts derived from the this compound scaffold. mdpi.com

Catalyst SystemReaction TypeSubstrateProductKey Findings
Palladium (Pd) complex with this compoundHydrogenationNitrilesAminesHigh turnover frequencies (up to 500 h⁻¹) and >90% yield at 25°C and 1 atm H₂.
Copper (Cu) complex with diamine ligandsGoldberg ReactionAryl halidesN-Aryl amidesEnables reaction under milder conditions with weaker bases and non-polar solvents. nih.gov
Copper (Cu) complex with diamine ligandsC-P Bond FormationSecondary phosphites and aryl halidesAryl phosphonatesSignificantly increases the efficiency of the coupling reaction. nih.gov
Chiral bifunctional organocatalysts from 1,2-diaminesMichael AdditionAcetylacetone and trans-β-nitrostyrene1,4-addition productDemonstrates potential for asymmetric induction, though enantioselectivity varies. mdpi.com

Advanced Biomedical and Therapeutic Research on this compound Derivatives

This compound serves as a critical precursor for the synthesis of benzimidazoles, a class of heterocyclic compounds with a remarkable spectrum of pharmacological activities. nih.govnih.gov The structural similarity of the benzimidazole (B57391) core to natural purines allows these derivatives to interact with various biological targets.

Future biomedical research is focused on:

Anticancer Agents: Benzimidazole derivatives are being extensively investigated as anticancer drugs. arabjchem.org They can interfere with DNA topoisomerase I and show cytotoxic effects against various cancer cell lines. arabjchem.org Research is directed towards synthesizing novel 2-substituted benzimidazoles with enhanced solubility and potency. arabjchem.org

Anti-inflammatory and Analgesic Drugs: Compounds derived from the benzimidazole moiety are known to inhibit cyclooxygenase (COX) enzymes, which are involved in the biosynthesis of inflammatory mediators. nih.gov This makes them promising candidates for the development of new anti-inflammatory and analgesic agents. nih.gov

Antimicrobial and Antiviral Therapies: The benzimidazole scaffold is a key pharmacophore in the design of drugs to combat infectious diseases. nih.gov Derivatives have shown broad-spectrum activity against bacteria, fungi, parasites (such as Leishmania donovani), and viruses. nih.gov Ongoing research aims to optimize these structures to overcome drug resistance and discover new mechanisms of action.

Pharmacological ActivityTarget/Mechanism (Example)Potential Application
AnticancerDNA topoisomerase I inhibitionTreatment of breast and skin carcinomas. arabjchem.org
Anti-inflammatoryInhibition of cyclooxygenase (COX) enzymesDevelopment of new non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov
AnalgesicInhibition of inflammatory mediatorsPain management. nih.gov
AntiparasiticInhibition of sterile amastigotesTreatment of Leishmaniasis.
AntiviralVaries depending on derivativeBroad-spectrum antiviral therapies. nih.gov

Integration into Next-Generation Functional Materials and Devices

The reactivity of this compound makes it a valuable monomer for creating high-performance polymers and functional materials for advanced applications. Its incorporation can enhance properties such as thermal stability, solubility, and conductivity. rsc.org

Emerging areas of application include:

High-Temperature Polyimides: Reacting this compound with aromatic dianhydrides can produce polyimides with excellent thermal stability (above 400°C). The ethyl group improves the solubility of the polymer in organic solvents, facilitating processing for applications in the aerospace and electronics industries. specialchem.com

Conductive Polymers: Polyaniline derivatives, such as poly(phenylenediamine)s, are being studied for their optical and electrical properties. rsc.org These materials have potential applications in regenerative medicine, such as in photothermal therapy for bacteria-infected wounds, due to their electroconductive and photoactive nature. rsc.org

Sustainable Polymers: There is a strong drive to develop polymers from renewable resources. mostwiedzy.pl Bio-based diamines are being used to synthesize non-isocyanate polyurethanes (NIPUs), epoxy hardeners, and nylons for the automotive and industrial sectors, offering a reduced environmental footprint. originmaterials.combio4matpro.demostwiedzy.pl

Synergistic Approaches Combining Experimental and Computational Methodologies

The integration of computational chemistry with experimental synthesis is accelerating the discovery and optimization of this compound applications. Theoretical calculations, particularly Density Functional Theory (DFT), provide invaluable insights into molecular properties and reaction mechanisms. researchgate.netdoi.org

Future research will increasingly rely on this synergy to:

Predict Reactivity and Stability: DFT can be used to optimize molecular geometries and calculate electronic structures, such as HOMO-LUMO energy gaps. mdpi.comnih.gov This information helps predict the most stable conformations and reactive sites of the molecule and its derivatives, guiding experimental design. researchgate.netmdpi.com

Elucidate Reaction Mechanisms: Computational studies can model transition states and reaction pathways, providing a molecular-level understanding of catalytic cycles. nih.gov This is crucial for explaining ligand-directed selectivities in complex reactions, such as copper-catalyzed arylations. nih.gov

Design Novel Materials: By simulating the interactions between diamine derivatives and other molecules or surfaces, researchers can rationally design new materials. mdpi.com For example, DFT is used to study the interaction of phenylenediamines with nanoparticles for sensor applications or to model their role in forming high-performance polyamide membranes for water treatment. nih.govmdpi.com

Green Chemistry Principles in Industrial-Scale Production and Application

Applying the 12 Principles of Green Chemistry is essential for the future of industrial-scale production and use of this compound and its derivatives. sheldon.nlsigmaaldrich.commsu.edu This holistic approach aims to minimize environmental impact throughout the product lifecycle. epa.govacs.org

Key strategies for future industrial processes include:

Maximizing Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core principle. sigmaaldrich.com This involves favoring catalytic reactions over stoichiometric ones to reduce waste. sheldon.nl

Using Safer Solvents and Renewable Feedstocks: The shift away from volatile and toxic organic solvents towards greener alternatives like water is a critical research area. rsc.orgresearchgate.net Furthermore, developing processes that utilize renewable, bio-based feedstocks instead of depleting fossil fuels is a long-term goal for sustainable diamine production. originmaterials.commostwiedzy.pl

Designing for Degradation: Chemical products should be designed to break down into harmless substances after their intended use, preventing persistence and accumulation in the environment. epa.gov This involves incorporating biodegradable moieties into the molecular structure of polymers and other materials derived from this compound.

Q & A

Q. What are the established synthetic routes for n-Ethylbenzene-1,2-diamine, and how can purity be optimized?

n-Ethylbenzene-1,2-diamine can be synthesized via nucleophilic substitution of o-phenylenediamine with ethyl bromide in ethanol/pyridine under reflux for ~6 hours . Purification typically involves column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization. Purity is confirmed using HPLC with a C18 column and UV detection at 254 nm. Contaminants like unreacted starting materials or mono-substituted byproducts require careful monitoring .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key methods include:

  • ¹H/¹³C NMR : Aromatic protons appear as multiplets (δ 6.5–7.0 ppm), ethyl groups as triplets (δ 1.2–1.4 ppm for CH₃, δ 3.2–3.5 ppm for CH₂) .
  • FT-IR : N-H stretches (3200–3400 cm⁻¹), aromatic C=C (1500–1600 cm⁻¹), and C-N (1250–1350 cm⁻¹) confirm structure .
  • Mass spectrometry : Molecular ion [M+H]⁺ at m/z 151.1 (C₈H₁₂N₂) .

Q. What safety protocols are critical when handling this compound?

The compound is a potential skin irritant and sensitizer. Use nitrile gloves, fume hoods, and PPE. Store in amber glass under inert gas (N₂/Ar) at 2–8°C to prevent oxidation. Spills require neutralization with 10% acetic acid before disposal .

Advanced Research Questions

Q. How can this compound be functionalized to synthesize thermally stable polyimides?

React n-Ethylbenzene-1,2-diamine with aromatic dianhydrides (e.g., pyromellitic dianhydride) in N-methylpyrrolidone (NMP) at 180°C for 12 hours. The ethyl group enhances solubility in organic solvents (e.g., DMF, THF), while imidization at 300°C under vacuum yields polyimides with >400°C thermal stability (TGA analysis) .

Q. What role does this compound play in coordination chemistry?

The diamine acts as a bidentate ligand, forming stable complexes with transition metals (e.g., Ni²⁺, Cu²⁺). For example, reaction with NiCl₂·6H₂O in methanol produces [Ni(C₈H₁₂N₂)Cl₂], confirmed by single-crystal XRD (monoclinic, P2₁/n) and magnetic susceptibility (μeff ≈ 3.2 BM, octahedral geometry) .

Q. How can computational modeling predict the reactivity of this compound in electrophilic substitution?

DFT calculations (B3LYP/6-311+G(d,p)) reveal that the ethyl group directs electrophiles (e.g., NO₂⁺) to the para position of the benzene ring due to steric hindrance and electron-donating effects. Activation energies for nitration are ~25 kcal/mol lower at the para vs. meta position .

Q. How should researchers resolve contradictions in crystallographic data for this compound derivatives?

Discrepancies in bond lengths/angles (e.g., C-N vs. C-C) arise from twinning or disordered solvent. Refinement in SHELXL with TWIN/BASF commands and PLATON’s ADDSYM check ensure accuracy. High-resolution data (≤0.8 Å) and Hirshfeld surface analysis validate hydrogen bonding networks .

Q. Can this compound serve as a catalyst in reduction reactions?

Yes, Pd complexes of n-Ethylbenzene-1,2-diamine catalyze hydrogenation of nitriles to amines (1 atm H₂, H₂O, 25°C). Turnover frequencies (TOF) reach 500 h⁻¹ with >90% yield. The ethyl group stabilizes the Pd center via steric protection, confirmed by XPS (Pd 3d₅/₂ at 335.8 eV) .

Methodological Notes

  • Synthetic optimization : Vary solvent polarity (DMF vs. EtOH) to control substitution regioselectivity .
  • Data validation : Cross-reference XRD with spectroscopic data to confirm derivative structures .
  • Safety compliance : Follow OECD Guidelines 423 (acute toxicity testing) for novel derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.